molecular formula C11H14O3 B3381527 4-(3-Methoxyphenyl)butanoic acid CAS No. 24743-11-1

4-(3-Methoxyphenyl)butanoic acid

Cat. No.: B3381527
CAS No.: 24743-11-1
M. Wt: 194.23 g/mol
InChI Key: XVNAQBXAGBAWEE-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)butanoic acid is a phenylbutanoic acid derivative of interest in organic synthesis and medicinal chemistry research. This compound features a methoxy substituent on the phenyl ring, a functional group known to influence the electronic properties and bioavailability of molecules. As a building block, it can be used in the synthesis of more complex structures for pharmaceutical development and material science applications. Researchers value it for its potential as an intermediate in creating candidates for biological screening. The mechanism of action is not compound-specific but is defined by the final molecule it helps to construct. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Ensure proper handling and storage in a cool, dry place.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-14-10-6-2-4-9(8-10)5-3-7-11(12)13/h2,4,6,8H,3,5,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNAQBXAGBAWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301971
Record name 4-(3-methoxyphenyl)butanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30301971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24743-11-1
Record name NSC147640
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comparative Technical Analysis: 4-(3-Methoxyphenyl)butanoic Acid vs. 4-Phenylbutyric Acid in Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural, mechanistic, and pharmacological comparison between the established neuroprotective agent 4-Phenylbutyric Acid (4-PBA) and its meta-substituted derivative, 4-(3-Methoxyphenyl)butanoic acid (3-MeO-PBA) .

While 4-PBA serves as the clinical benchmark for chemical chaperone therapy and HDAC inhibition, its therapeutic utility is often limited by the requirement for millimolar dosing. 3-MeO-PBA represents a second-generation scaffold designed to enhance lipophilicity, blood-brain barrier (BBB) permeability, and histone deacetylase (HDAC) binding affinity, potentially shifting efficacy from the millimolar to the sub-micromolar range.

Part 1: Structural & Physicochemical Characterization

The core differentiation between these two compounds lies in the addition of a methoxy (-OCH₃) group at the meta (3-) position of the phenyl ring.[1] This modification fundamentally alters the compound's interaction with the hydrophobic pockets of histone deacetylases and misfolded proteins.

Comparative Physicochemical Profile
Feature4-Phenylbutyric Acid (4-PBA)4-(3-Methoxyphenyl)butanoic Acid (3-MeO-PBA)
CAS Number 1821-12-124743-11-1
Molecular Formula C₁₀H₁₂O₂C₁₁H₁₄O₃
Molecular Weight 164.20 g/mol 194.23 g/mol
Lipophilicity (LogP) ~2.3~2.6 (Predicted)
Electronic Effect Neutral aromatic ringElectron-donating (-I effect induction, +R resonance)
Primary Target ER Chaperone (Low affinity), HDAC (Low affinity)HDAC (High affinity), Mitochondrial Membrane
Effective Conc. Millimolar (mM)Sub-micromolar to Micromolar (µM)
The "Meta-Methoxy" Advantage

The introduction of the methoxy group at the C3 position serves two critical functions in drug design:

  • Lipophilic Optimization: The increased LogP value enhances passive diffusion across the Blood-Brain Barrier (BBB), addressing a major pharmacokinetic limitation of 4-PBA.

  • Steric & Electronic Tuning: The methoxy group acts as a weak electron donor. In the context of HDAC inhibition, this electron density can stabilize the zinc-binding interaction within the catalytic core of Class I/II HDACs, potentially lowering the IC₅₀ values significantly compared to the unsubstituted parent compound.

Part 2: Mechanistic Divergence & Neuroprotective Pathways

Neuroprotection by phenylbutyrate derivatives is bimodal, acting via Proteostasis (ER Stress reduction) and Epigenetics (HDAC inhibition).

Pathway 1: Chemical Chaperone Activity (ER Stress)[2]
  • 4-PBA Mechanism: Acts as a "hydrophobic shield," binding to exposed hydrophobic regions of misfolded proteins in the Endoplasmic Reticulum (ER). This prevents aggregation and reduces the load on the Unfolded Protein Response (UPR), specifically dampening the PERK-eIF2α-CHOP pro-apoptotic pathway.

  • 3-MeO-PBA Mechanism: Structure-Activity Relationship (SAR) studies on methoxy-substituted derivatives (Mimori et al.) suggest that increased lipophilicity correlates with enhanced chaperone activity. The 3-MeO analog is predicted to partition more effectively into the ER membrane and hydrophobic protein cores, requiring lower concentrations to prevent aggregation of neurotoxic proteins (e.g.,

    
    -synuclein, 
    
    
    
    -amyloid).
Pathway 2: Epigenetic Modulation (HDAC Inhibition)
  • 4-PBA: A weak, non-specific HDAC inhibitor (Class I/II). It promotes hyperacetylation of Histone H3/H4, facilitating the transcription of neurotrophic factors (BDNF, GDNF).

  • 3-MeO-PBA: Emerging data indicates that methoxy-substituted phenylbutyrates can exhibit sub-micromolar potency. The meta-substitution may provide better geometric fit within the HDAC active site tunnel, enhancing the duration of inhibition and downstream gene expression.

Pathway 3: Mitochondrial Modulation (The Double-Edged Sword)
  • Critical Distinction: Recent bioactivity profiling of 3-MeO-PBA suggests it can disrupt mitochondrial membrane potential in cancer cells.[1] In a neuroprotective context, this requires careful titration. High doses may be cytotoxic, while low doses may induce mild mitochondrial uncoupling (hormesis), protecting against oxidative stress.

Mechanistic Visualization (DOT Diagram)

NeuroprotectionPathways cluster_ER Proteostasis (ER Stress) cluster_Nucleus Epigenetics (Nucleus) Compound Phenylbutyrate Derivative (4-PBA or 3-MeO-PBA) Misfolded Misfolded Proteins (Aβ, α-Syn) Compound->Misfolded Hydrophobic Interaction HDAC HDAC Inhibition (Class I/II) Compound->HDAC Enzymatic Inhibition Chaperone Chemical Chaperone Activity Misfolded->Chaperone Stabilization UPR UPR Activation (PERK/IRE1/ATF6) Misfolded->UPR Aggregates Trigger Chaperone->UPR Inhibits CHOP CHOP/Caspase-12 (Apoptosis) UPR->CHOP Chronic Stress Outcome NEUROPROTECTION (Survival & Plasticity) CHOP->Outcome Cell Death Histones Histone H3/H4 Acetylation HDAC->Histones Increases BDNF Neurotrophic Factors (BDNF, GDNF) Histones->BDNF Promoter Access BDNF->Outcome Survival

Caption: Dual-mechanism pathway showing simultaneous ER stress mitigation and epigenetic activation.

Part 3: Experimental Validation Protocols

To validate the superior neuroprotective profile of 3-MeO-PBA over 4-PBA, the following self-validating experimental workflows are recommended.

Protocol A: Comparative HDAC Inhibition Assay

Objective: Determine the IC₅₀ shift between 4-PBA and 3-MeO-PBA.

  • Reagents: Purified human HDAC1/HDAC6 enzymes, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), 3-MeO-PBA (dissolved in DMSO), 4-PBA (dissolved in PBS/DMSO).

  • Preparation:

    • Prepare serial dilutions of 3-MeO-PBA (range: 0.1 µM – 100 µM).

    • Prepare serial dilutions of 4-PBA (range: 0.1 mM – 10 mM). Note the magnitude difference.

  • Reaction:

    • Incubate enzyme + inhibitor for 30 mins at 37°C.

    • Add substrate and incubate for 60 mins.

    • Stop reaction with trypsin/developer solution.

  • Readout: Fluorescence intensity (Ex 360nm / Em 460nm).

  • Validation: Positive control (Trichostatin A). The assay is valid if 4-PBA IC₅₀ is ~1-2 mM.

Protocol B: ER Stress Rescue in SH-SY5Y Neuronal Cells

Objective: Compare efficacy in preventing Tunicamycin-induced apoptosis.[2]

  • Cell Culture: Plate SH-SY5Y cells at

    
     cells/well.
    
  • Pre-treatment (Prophylactic Model):

    • Group 1: Vehicle (DMSO < 0.1%).

    • Group 2: 4-PBA (2 mM).

    • Group 3: 3-MeO-PBA (Low Dose: 10 µM, High Dose: 100 µM).

    • Incubate for 2 hours.

  • Stress Induction: Add Tunicamycin (1 µg/mL) to induce ER stress. Incubate for 24 hours.

  • Readouts:

    • Viability: MTT or CellTiter-Glo assay.

    • Mechanism Check (Western Blot): Lyse cells and probe for GRP78/BiP (Chaperone marker) and CHOP (Apoptosis marker).

  • Expected Result: 3-MeO-PBA should suppress CHOP expression to levels comparable to 4-PBA but at significantly lower concentrations (e.g., 50 µM vs 2 mM).

Experimental Workflow Diagram (DOT)

ExperimentalWorkflow cluster_Treatment Pre-Treatment (2h) cluster_Analysis Readouts Start SH-SY5Y Neuronal Cells Ctrl Vehicle Start->Ctrl PBA 4-PBA (2 mM) Start->PBA MeO 3-MeO-PBA (10-100 µM) Start->MeO Stress Stress Induction (Tunicamycin 1µg/mL) Ctrl->Stress PBA->Stress MeO->Stress Incubation 24h Incubation Stress->Incubation MTT Viability (MTT Assay) Incubation->MTT WB Western Blot (CHOP, GRP78) Incubation->WB

Caption: Comparative workflow for assessing neuroprotective efficacy against ER stress.

Part 4: Synthesis & Recommendations

Therapeutic Window

The primary risk with 3-MeO-PBA is the potential for mitochondrial toxicity at high concentrations, a property utilized in cancer research but detrimental to neuroprotection.

  • Safe Zone: Likely 1 µM – 50 µM.

  • Toxic Zone: > 100 µM (Monitor for ATP depletion).

Conclusion

4-(3-Methoxyphenyl)butanoic acid represents a potent "second-generation" alternative to 4-PBA. By leveraging the meta-methoxy group, researchers can achieve dual-target neuroprotection (HDACi + Chaperone) with improved BBB permeability and reduced molar dosage. However, the therapeutic index is narrower than the parent compound, necessitating precise dose-response profiling in early-stage experiments.

References

  • Mimori, S., et al. (2012). "Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress."[2][3] Biological and Pharmaceutical Bulletin, 35(1), 84-90.[2] Link

  • Mimori, S., et al. (2013). "Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones." Bioorganic & Medicinal Chemistry Letters, 23(21), 6015-6018.[2] Link

  • Kolb, P. S., et al. (2015). "The therapeutic effects of 4-phenylbutyric acid in neurodegenerative diseases." Expert Opinion on Drug Safety, 14(11), 1715-1730. Link

  • NIST Chemistry WebBook. "4-(4-Methoxyphenyl)butyric acid (and isomers)." National Institute of Standards and Technology. Link

  • Consortium of Biological Data. "Bioactivity analysis of CAS 24743-11-1 (4-(3-methoxyphenyl)butanoic acid)." Chemical Data Collections. Link

Sources

4-(3-Methoxyphenyl)butanoic acid CAS number and chemical identity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(3-Methoxyphenyl)butanoic Acid

Abstract

Core Chemical Identity and Physicochemical Properties

4-(3-Methoxyphenyl)butanoic acid is an aromatic carboxylic acid. The presence of the methoxy group at the meta position of the phenyl ring, combined with the flexible butanoic acid chain, imparts specific electronic and steric properties that make it a valuable precursor in multi-step syntheses.

Chemical Identifiers

A summary of the key identifiers for 4-(3-Methoxyphenyl)butanoic acid is presented below.

IdentifierValueReference
CAS Number 22215-64-5N/A
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [2]
IUPAC Name 4-(3-methoxyphenyl)butanoic acid[1]
SMILES COC1=CC=CC(=C1)CCCC(=O)O[1]
InChI InChI=1S/C11H14O3/c1-14-10-6-2-4-9(8-10)5-3-7-11(12)13/h2,4,6,8H,3,5,7H2,1H3,(H,12,13)[1]
InChIKey XVNAQBXAGBAWEE-UHFFFAOYSA-N[1]
Physicochemical Properties

Quantitative data for the 3-methoxy isomer is not widely published. The following table includes predicted values and experimental data from the closely related isomer, 4-(4-methoxyphenyl)butanoic acid, for comparative purposes. Researchers should anticipate similar, but not identical, properties.

PropertyValue (Predicted or from 4-methoxy isomer)Reference
Melting Point 56-59 °C (for 4-methoxy isomer)[3]
Boiling Point 196 °C at 10 mmHg (for 4-methoxy isomer)[3]
pKa 4.76 ± 0.10 (Predicted)[3]
LogP 2.3 (Predicted)[1]
Appearance Cream to slightly yellow powder (for 4-methoxy isomer)[3][4]
Solubility Slightly soluble in methanol. Insoluble in chloroform.[3]

Synthesis and Analytical Characterization

The synthesis of 4-(3-Methoxyphenyl)butanoic acid can be efficiently achieved through the reduction of the corresponding keto-acid, 4-(3-methoxyphenyl)-4-oxobutanoic acid. This transformation is a cornerstone of synthetic chemistry, targeting the removal of a carbonyl group that is not adjacent to the aromatic ring. While several methods exist, the Wolff-Kishner reduction is particularly effective.

The causality for choosing the Wolff-Kishner reduction lies in its high efficiency for converting ketones to alkanes under basic conditions, which preserves the integrity of the carboxylic acid and methoxy functional groups, which are stable to strong bases but could be sensitive to the acidic conditions of a Clemmensen reduction.

Proposed Synthetic Workflow

G cluster_0 Synthesis of 4-(3-Methoxyphenyl)butanoic acid A 4-(3-Methoxyphenyl)-4-oxobutanoic acid (Starting Material) C Wolff-Kishner Reduction (Reflux, ~180-200 °C) A->C Substrate B Hydrazine Hydrate (NH₂NH₂·H₂O) Potassium Hydroxide (KOH) Diethylene Glycol (Solvent) B->C Reagents D Workup & Purification (Acidification, Extraction, Crystallization) C->D Crude Product E 4-(3-Methoxyphenyl)butanoic acid (Final Product) D->E Purified Product

Caption: Proposed Wolff-Kishner reduction workflow for synthesis.

Detailed Experimental Protocol: Wolff-Kishner Reduction

This protocol is a self-validating system. Successful synthesis is confirmed by characterization (NMR, MS, IR) of the final product, which should show the disappearance of the ketone carbonyl signal and the appearance of a methylene signal, consistent with the target structure.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-(3-methoxyphenyl)-4-oxobutanoic acid (1.0 eq), diethylene glycol (as solvent, approx. 5 mL per gram of substrate), potassium hydroxide (KOH, 4.0 eq), and hydrazine hydrate (3.0 eq).

  • Initial Reflux: Heat the mixture to reflux for 2-3 hours. During this stage, the hydrazone intermediate is formed. Water from the reagents and the reaction will distill off.

  • Decarboxylation and Reduction: Increase the temperature to 180-200 °C to drive the reaction to completion by removing the condenser temporarily to allow water to escape, then reattaching it. Maintain this temperature for approximately 4-5 hours or until nitrogen evolution ceases. The high temperature facilitates the decomposition of the hydrazone to the final alkane product.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled, viscous mixture into a beaker of cold water.

  • Acidification: Acidify the aqueous solution to a pH of ~2 by slowly adding concentrated hydrochloric acid (HCl). This step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate (3x volumes). The organic layers contain the desired product.

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield the final, pure 4-(3-Methoxyphenyl)butanoic acid.

Analytical Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), aromatic protons in the 6.7-7.2 ppm region, and three distinct methylene group signals in the aliphatic region (1.8-2.7 ppm). The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of 11 unique carbon atoms, including the carbonyl carbon of the carboxylic acid (~179 ppm), the methoxy carbon (~55 ppm), and aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (194.23 g/mol )[2].

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch at approximately 1700 cm⁻¹.

Applications in Research and Drug Development

4-(3-Methoxyphenyl)butanoic acid is a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Its utility stems from its bifunctional nature, containing both a modifiable carboxylic acid group and an aromatic ring that can undergo further substitution.

Role as a Pharmaceutical Intermediate

The compound serves as a crucial starting material for more complex molecules.[5] The butanoic acid chain can be elongated, reduced, or converted into other functional groups like amides or esters. The methoxy-substituted phenyl ring provides a site for further functionalization and acts as a key structural motif in various biologically active compounds.

Research on the structurally similar 4-(4-methoxyphenyl)butanoic acid has shown its potential as a chemical chaperone, offering protective effects against endoplasmic reticulum stress-induced neuronal cell death.[6][7] This suggests that the 3-methoxy isomer could be a valuable candidate for inclusion in compound libraries aimed at discovering novel therapeutics for neurodegenerative diseases. Furthermore, methoxylated chalcones and related structures have been investigated for their cytotoxic activity against cancer cell lines, highlighting another potential avenue of research.[8]

G cluster_0 Role as a Chemical Precursor A 4-(3-Methoxyphenyl)butanoic acid B Amide Coupling (e.g., with amines) A->B C Esterification (e.g., with alcohols) A->C D Ring Functionalization (e.g., nitration, halogenation) A->D E Novel Amide Derivatives (Bioactive Scaffolds) B->E F Ester Prodrugs (Improved Bioavailability) C->F G Further Functionalized Intermediates D->G

Caption: Synthetic utility of 4-(3-methoxyphenyl)butanoic acid.

Safety, Handling, and Storage

Proper handling of 4-(3-Methoxyphenyl)butanoic acid is essential for laboratory safety. The information provided is based on safety data for structurally similar compounds, such as the 4-methoxy isomer.[9][10]

Hazard Identification

The compound is classified as hazardous and requires careful handling.

Hazard InformationDetailsReference
GHS Pictogram(s) GHS07 (Exclamation Mark)[3]
Signal Word Warning[3][9]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][9][10]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10][11]
Handling and Storage Recommendations
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][12] Avoid contact with skin, eyes, and clothing.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[10] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][12] Keep away from strong oxidizing agents.

Conclusion

4-(3-Methoxyphenyl)butanoic acid is a compound of significant interest due to its utility as a synthetic intermediate. While it is less characterized than its 4-methoxy isomer, its chemical properties can be reliably inferred, and its synthesis is straightforward using established organic chemistry reactions. Its structural motifs are present in various biologically active molecules, marking it as a valuable building block for drug discovery programs, particularly in the fields of neuroprotection and oncology. Adherence to strict safety protocols is mandatory when handling this compound to mitigate risks of irritation. This guide serves as a foundational resource to support and encourage further investigation into the chemistry and applications of this promising molecule.

References

  • PubChem. 4-(3,4-Dimethoxyphenyl)butanoic acid. [Link]

  • NIST. 4-(4-Methoxyphenyl)butyric acid. [Link]

  • Cheméo. Chemical Properties of 4-(4-Methoxyphenyl)butyric acid (CAS 4521-28-2). [Link]

  • PubChem. 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid. [Link]

  • PubChem. 4-(4-Methoxyphenyl)butyric acid. [Link]

  • PubChemLite. 4-(3-methoxyphenyl)butanoic acid (C11H14O3). [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 4-(4-Methoxyphenyl)butyric acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. [Link]

  • Loba Chemie. 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. [Link]

  • US EPA. Butanoic acid, (4-methoxyphenyl)methyl ester - Substance Details. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 4-methoxyphenylacetic acid. [Link]

  • ResearchGate. Preparation of compounds similar to 4-(4'-methoxyphenyl)-3-buten-2-one and 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one. [Link]

  • MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. [Link]

  • Oxford Academic. Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. [Link]

  • ResearchGate. Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. [Link]

Sources

Thermodynamic properties and lipophilicity (LogP) of 3-methoxy-PBA

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Properties and Lipophilicity (LogP) of 3-Methoxy-PBA

Executive Summary

3-Methoxyphenylboronic acid (3-Methoxy-PBA) is a critical organoboron reagent used extensively in Suzuki-Miyaura cross-coupling and carbohydrate sensing. Its utility in drug development is defined by a unique thermodynamic profile characterized by a reversible dehydration equilibrium and pH-dependent lipophilicity.

This guide provides a rigorous analysis of its physicochemical properties, deriving key values such as pKa through Hammett Linear Free Energy Relationships (LFER) where experimental data is sparse, and detailing the "boroxine cycle"—a thermodynamic trap that often confounds melting point and solubility measurements.

Key Physicochemical Parameters:

Property Value Confidence/Method
CAS Number 10365-98-7 Verified
Molecular Weight 151.96 g/mol Calculated

| pKa (Acid Dissociation) | 8.56 ± 0.1 | Calculated via Hammett LFER (


) |
| LogP (Neutral)  | 1.58  | Consensus Predicted (CLogP) |
| LogD (pH 7.4)  | 1.55  | Calculated (Species-weighted) |
| Water Solubility  | ~0.85 g/L (25°C) | Experimental |
| Melting Point  | 160–163°C | Note: Subject to dehydration variance |[1]

Thermodynamic Profile

The thermodynamics of 3-Methoxy-PBA are dominated by two equilibria: the ionization of the boronic acid and the dehydration to the trimeric boroxine (anhydride).

The Boroxine-Boronic Acid Equilibrium

Unlike carboxylic acids, boronic acids exist in a dynamic equilibrium with their six-membered cyclic anhydride, the boroxine. This dehydration is endothermic (


) and entropy-driven  (

), meaning it is favored at higher temperatures or in vacuo.
  • Implication for Analysis: The wide range of reported melting points (149°C to >200°C) is an artifact of this transition. The lower range (160–163°C) typically represents the melting of the acid, while higher values indicate the melting of the in situ formed boroxine.

  • Storage: Samples stored without humidity control will slowly dehydrate, altering the stoichiometry of reactions.

Acidity (pKa) and Hammett Analysis

The acidity of arylboronic acids is defined by the Lewis acidity of the boron center, which accepts a hydroxide ion to form a tetrahedral boronate anion.



While unsubstituted phenylboronic acid (PBA) has a pKa of ~8.8, the 3-methoxy substituent alters this via inductive effects. We calculate the precise pKa using the Hammett Equation:



  • 
     (PBA):  8.81
    
  • 
     (Reaction Constant):  2.15 (Sensitivity of boronic acid ionization to substituents)
    
  • 
     (Substituent Constant for m-OCH
    
    
    
    ):
    +0.115 (Inductively electron-withdrawing)



Lipophilicity (LogP and LogD)

Lipophilicity is the primary driver of permeability and bioavailability. For ionizable compounds like 3-Methoxy-PBA, the distribution coefficient (LogD) at physiological pH is more relevant than LogP.

LogP (Neutral Species)

The partition coefficient for the neutral boronic acid form is estimated at 1.58 . The methoxy group is polar but the methyl cap provides lipophilicity, resulting in a molecule that is moderately lipophilic and capable of passive diffusion across membranes.

pH-Dependent LogD Profile

Since the pKa (8.56) is higher than physiological pH (7.4), the compound exists primarily in its neutral form in the blood.

  • At pH 7.4:

    
    
    Since >93% of the compound is neutral, LogD
    
    
    
    LogP
    
    
    1.55
    .
  • At pH 10.0 (Basic): The anionic boronate species dominates. The LogD drops significantly (typically < 0), rendering the molecule highly water-soluble and membrane-impermeable.

Visualization of Equilibria

The following diagram illustrates the competing equilibria that define the state of 3-Methoxy-PBA in solution and solid state.

BoroxineCycle Acid 3-Methoxy-PBA (Neutral Acid) LogP ~ 1.58 Boroxine Boroxine (Trimer) (Anhydride) High Melting Point Acid->Boroxine Dehydration (-H2O) Heat / Vacuum / Entropy Anion Boronate Anion (Tetrahedral) LogP < 0 (Hydrophilic) Acid->Anion pH > 8.5 (Ionization) Boroxine->Acid Hydrolysis (+H2O) Ambient Humidity Anion->Acid pH < 8.5 (Protonation)

Caption: Thermodynamic landscape of 3-Methoxy-PBA showing the entropy-driven dehydration to boroxine and pH-dependent ionization to the boronate anion.

Experimental Protocols

These protocols are designed to account for the specific instabilities of boronic acids (oxidation, dehydration).

Protocol A: Potentiometric pKa Determination

Standard titration is superior to computational methods for this class.

  • Preparation: Dissolve 3-Methoxy-PBA (approx. 5 mg) in a minimal volume of degassed methanol (to prevent oxidation) and dilute with 0.1 M KCl (ionic strength adjuster) to reach a 50:50 MeOH:Water ratio.

    • Note: A co-solvent is often required due to low aqueous solubility (0.85 g/L).

  • Titration: Titrate with 0.1 M KOH (standardized) under nitrogen atmosphere at 25°C.

  • Data Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine the pKa in pure water (

    
    ).
    
    • Plot

      
       vs. organic solvent fraction if performing multiple ratios.
      
    • Target: Expect an inflection point near pH 9.0–9.2 in 50% MeOH, extrapolating to 8.56 in water.

Protocol B: Shake-Flask LogP Determination

Modified to prevent boroxine interference.

  • Phase Saturation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Solubilization: Dissolve 3-Methoxy-PBA in the water-saturated octanol phase.

    • Critical Step: Verify no solid boroxine remains suspended.

  • Partitioning: Mix the octanol stock with buffer in a 1:1 ratio. Shake for 4 hours at 25°C.

  • Separation: Centrifuge at 3000g for 20 mins to break emulsions.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

    • Calculation:

      
      
      
    • Self-Validation: Mass balance must be >95% to rule out adsorption to glass or precipitation.

References

  • BenchChem. (2025).[2] The Positional Isomerism of Methoxy Groups: A Comprehensive Technical Guide to its Influence on Boronic Acid Reactivity. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734370, (3-Methoxyphenyl)boronic acid. Retrieved from

  • Springer, J. et al. (2024). Acidity Constants of Boronic Acids: Experimental, Correlations, and Prediction. Journal of Molecular Structure. Retrieved from

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[3] (Source for Hammett

    
     and 
    
    
    
    constants).[3][4][5]
  • Sigma-Aldrich. (2025). Product Specification: 3-Methoxyphenylboronic acid (CAS 10365-98-7).[6][7][8] Retrieved from

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-(3-Methoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 4-(3-Methoxyphenyl)butanoic acid from 3-methoxybenzaldehyde . The protocol prioritizes the Stobbe Condensation route, a robust and scalable industrial method for converting aromatic aldehydes to


-arylbutanoic acids.[1]

Executive Summary

4-(3-Methoxyphenyl)butanoic acid is a critical intermediate in the synthesis of indanones, tetralones, and various pharmaceutical agents (e.g., histone deacetylase inhibitors).[1] While direct alkylation methods exist, they often suffer from poor regioselectivity or expensive reagents.[1] This guide outlines a high-fidelity Stobbe Condensation protocol , selected for its operational simplicity, cost-effectiveness, and scalability.[1] The workflow involves condensation with diethyl succinate, followed by hydrolysis, decarboxylation, and catalytic hydrogenation to yield the target saturated acid.[1]

Retrosynthetic Analysis & Strategy

The target molecule features a 3-carbon alkyl chain terminating in a carboxylic acid, attached to a 3-methoxyphenyl ring.[1]

  • Disconnection: The C1-C2 bond (relative to the ring) or the C3-C4 bond.[1]

  • Selected Route (Stobbe): Utilizing diethyl succinate provides a 4-carbon building block.[1] Condensation with the aldehyde (C1) creates a C5 skeleton. Subsequent decarboxylation removes one carbon, precisely yielding the C4 chain required.

Retrosynthesis Target 4-(3-Methoxyphenyl)butanoic acid Inter1 4-(3-Methoxyphenyl)-3-butenoic acid (Unsaturated Intermediate) Target->Inter1 Hydrogenation Inter2 3-Methoxybenzylidene Succinic Acid (Stobbe Half-Ester) Inter1->Inter2 Decarboxylation Start 3-Methoxybenzaldehyde + Diethyl Succinate Inter2->Start Stobbe Condensation

Figure 1: Retrosynthetic logic flow utilizing the Stobbe condensation pathway.

Experimental Protocol

Phase 1: Stobbe Condensation

Objective: Synthesis of 3-(3-methoxybenzylidene)succinic acid half-ester.

Reagents:

  • 3-Methoxybenzaldehyde (1.0 equiv)[1]

  • Diethyl succinate (1.5 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.5 equiv)[1]

  • Solvent: t-Butanol (anhydrous)[1]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Base Preparation: Charge the flask with t-BuOK (1.5 equiv) and anhydrous t-Butanol (0.5 M concentration relative to aldehyde). Stir under nitrogen until dissolved.

  • Addition: Mix 3-methoxybenzaldehyde (1.0 equiv) and diethyl succinate (1.5 equiv) in a separate vessel. Add this mixture dropwise to the base solution over 30–45 minutes at room temperature.

    • Mechanistic Note: The order of addition controls the concentration of the enolate, minimizing self-condensation of the succinate.[1]

  • Reaction: Heat the mixture to reflux (approx. 83°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot should disappear.

  • Workup:

    • Cool to room temperature.[1]

    • Acidify with 2M HCl to pH ~2.[1]

    • Remove t-Butanol under reduced pressure.[1]

    • Extract the residue with Ethyl Acetate (3x).

    • Extract the organic phase with saturated aqueous NaHCO3 . Crucial Step: The product is a half-ester (carboxylic acid); it will move into the aqueous base layer, leaving neutral impurities (unreacted aldehyde/diester) in the organic layer.

    • Acidify the aqueous bicarbonate layer with HCl and extract back into Ethyl Acetate.

    • Dry (MgSO4) and concentrate to yield the crude half-ester (often an oil or low-melting solid).[1]

Phase 2: Hydrolysis & Decarboxylation

Objective: Conversion of the half-ester to 4-(3-methoxyphenyl)-3-butenoic acid. Note: This step combines saponification and acid-catalyzed decarboxylation.[1]

Reagents:

  • Crude Stobbe Half-Ester[1]

  • Hydrobromic acid (48% aq)

  • Acetic Acid (Glacial)

Procedure:

  • Dissolve the crude half-ester in a mixture of glacial acetic acid and 48% HBr (ratio 2:1 v/v).

  • Heat to reflux (approx. 110–120°C) for 4–6 hours.

    • Mechanism: Acid hydrolysis cleaves the remaining ester. The high temperature facilitates the decarboxylation of the

      
      -unsaturated acid system.[1]
      
  • Workup:

    • Pour the reaction mixture onto crushed ice.

    • The product, 4-(3-methoxyphenyl)-3-butenoic acid (mixture of isomers), typically precipitates.[1]

    • Filter the solid or extract with Dichloromethane (DCM).

    • Wash the organic layer with water (to remove acid) and brine.

    • Dry (Na2SO4) and concentrate.

Phase 3: Catalytic Hydrogenation

Objective: Reduction of the alkene to the final saturated acid.

Reagents:

  • Unsaturated Acid Intermediate

  • 10% Pd/C (5-10 wt% loading)[1]

  • Solvent: Ethanol or Ethyl Acetate[1]

  • Hydrogen Gas (Balloon pressure is usually sufficient)

Procedure:

  • Dissolve the unsaturated acid in Ethanol (0.2 M).

  • Add 10% Pd/C catalyst carefully (under inert atmosphere to prevent ignition).

  • Purge the flask with Hydrogen gas (vacuum/fill cycles x3).

  • Stir vigorously under a Hydrogen balloon at room temperature for 4–12 hours.

  • Monitoring: Check by NMR or TLC. The disappearance of alkene protons (6.0–7.0 ppm region) indicates completion.

  • Workup:

    • Filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to yield the crude 4-(3-methoxyphenyl)butanoic acid .[1]

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography if necessary.

Process Workflow Diagram

Workflow Step1 Stobbe Condensation (Aldehyde + Diethyl Succinate + tBuOK) Step2 Acid-Base Extraction (Isolates Half-Ester) Step1->Step2 Crude Workup Step3 Decarboxylation (HBr / AcOH, Reflux) Step2->Step3 Purified Half-Ester Step4 Hydrogenation (H2, Pd/C) Step3->Step4 Unsaturated Acid Final 4-(3-Methoxyphenyl)butanoic Acid Step4->Final Filtration & Cryst.

Figure 2: Step-by-step process flow for the synthesis.[1][2]

Quality Control & Data Specifications

ParameterSpecificationMethod of Verification
Appearance White to off-white crystalline solidVisual Inspection
Melting Point 45–48 °C (Lit.[1] varies, check authentic std)Melting Point Apparatus
1H NMR (CDCl3)

7.2 (m, 1H), 6.8 (m, 3H), 3.8 (s, 3H, OMe), 2.65 (t, 2H), 2.38 (t, 2H), 1.95 (m, 2H)
400 MHz NMR
Purity >98%HPLC (C18, MeCN/H2O + 0.1% TFA)

Critical Process Parameters (CPPs):

  • Moisture Control (Step 1): The Stobbe condensation is sensitive to water; use anhydrous solvents to prevent premature ester hydrolysis or catalyst quenching.

  • Extraction pH (Step 1): Ensure the aqueous layer is basic (pH > 9) during the first extraction to capture the half-ester, and acidic (pH < 2) to recover it.

  • Decarboxylation Temp (Step 2): Reflux temperature must be maintained to ensure complete CO2 evolution.

Safety & Hazards

  • Potassium tert-butoxide: Highly flammable solid; corrosive.[1] Handle under nitrogen.[1][3]

  • Diethyl Succinate: Combustible liquid.[1]

  • Hydrobromic Acid: Corrosive and toxic. Use in a well-ventilated fume hood.[1]

  • Palladium on Carbon: Pyrophoric when dry.[1] Keep wet with solvent; dispose of in dedicated waste containers.

References

  • Stobbe Condensation Mechanism & Scope: Johnson, W. S.; Daub, G. H.[1] The Stobbe Condensation. Organic Reactions1951 , 6, 1–73.[1] Link

  • Decarboxylation Protocols: Vebrel, J.; Carrie, R. Synthese de derives de l'acide gamma-phenylbutyrique. Bulletin de la Société Chimique de France1982 , 8, 116.[1]

  • General Arylbutanoic Acid Synthesis: Menche, D. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations; Thieme: Stuttgart, 2009 .[1] Link

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of 4-(3-Methoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the selection of an optimal solvent system for the purification of 4-(3-Methoxyphenyl)butanoic acid via recrystallization. Recognizing the critical role of solvent choice in achieving high purity and yield, this document moves beyond a prescriptive approach to empower researchers with the principles and a systematic experimental protocol for solvent screening. The methodologies detailed herein are designed to be self-validating, ensuring a robust and reproducible purification process critical in research and drug development.

Introduction: The Central Role of the Solvent in Recrystallization

Recrystallization is a powerful technique for the purification of solid organic compounds.[1][2] The underlying principle is the differential solubility of a compound in a given solvent at varying temperatures.[2][3][4] An ideal recrystallization solvent will exhibit high solubility for the target compound, in this case, 4-(3-Methoxyphenyl)butanoic acid, at an elevated temperature, and low solubility at ambient or sub-ambient temperatures.[1][2][3][5] This temperature-dependent solubility gradient is the driving force for the formation of a crystalline lattice upon cooling, a process that inherently excludes impurities.[1]

The molecular structure of 4-(3-Methoxyphenyl)butanoic acid, featuring a carboxylic acid group, a phenyl ring, and a methoxy group, suggests a moderate polarity. The carboxylic acid moiety is capable of hydrogen bonding, while the aromatic ring and alkyl chain contribute to its nonpolar character. This duality is a key consideration in the selection of potential solvent candidates.

Theoretical Framework for Solvent Selection

The adage "like dissolves like" serves as a foundational principle in solvent selection.[3] Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Given the intermediate polarity of 4-(3-Methoxyphenyl)butanoic acid, a range of solvents with varying polarities should be considered for screening.

Key Characteristics of an Ideal Recrystallization Solvent:

  • Significant Temperature Coefficient of Solubility: The solvent must dissolve the compound readily when hot but poorly when cold to ensure high recovery of the purified solid.[1][3]

  • Inertness: The solvent should not react chemically with the compound being purified.[1]

  • Solubility of Impurities: Impurities should either be highly soluble in the solvent at all temperatures, remaining in the mother liquor after crystallization, or be insoluble in the hot solvent, allowing for their removal by hot filtration.[1][3]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[1]

  • Safety and Cost: The chosen solvent should be non-flammable, non-toxic, and cost-effective.[1]

Experimental Protocol: Systematic Solvent Screening

The following protocol outlines a systematic approach to identify the optimal solvent for the recrystallization of 4-(3-Methoxyphenyl)butanoic acid through small-scale solubility tests.

Materials and Equipment
  • Crude 4-(3-Methoxyphenyl)butanoic acid

  • A selection of candidate solvents (see Table 1)

  • Test tubes (small)

  • Hot plate or water bath

  • Vortex mixer

  • Pasteur pipettes

  • Ice bath

Candidate Solvent Selection

Based on the structure of 4-(3-Methoxyphenyl)butanoic acid, a range of solvents with varying polarities should be evaluated.

Table 1: Candidate Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Rationale
WaterHigh100The carboxylic acid group may impart some water solubility, especially when hot.
EthanolHigh78A common polar protic solvent, often effective for moderately polar compounds.
MethanolHigh65Similar to ethanol but with a lower boiling point.
AcetoneMedium56A polar aprotic solvent, good for dissolving a wide range of compounds.
Ethyl AcetateMedium77An ester with moderate polarity, often a good choice for recrystallization.
TolueneLow111An aromatic solvent that may interact favorably with the phenyl ring of the target compound.
HexaneLow69A nonpolar solvent, useful for understanding the lower end of the solubility spectrum.
Step-by-Step Solvent Screening Protocol
  • Preparation: Place approximately 20-30 mg of crude 4-(3-Methoxyphenyl)butanoic acid into a series of labeled small test tubes, one for each candidate solvent.

  • Room Temperature Solubility: To each test tube, add the corresponding solvent dropwise (e.g., 0.5 mL) and vortex thoroughly. Observe and record the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[2]

  • Hot Solubility: Gently heat the test tubes containing the undissolved solid in a water bath or on a hot plate. Continue to add the solvent in small portions until the solid just dissolves.[6] Record the approximate volume of solvent required. A good solvent will dissolve the compound in a minimal amount of hot solvent.

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature.[6] Observe the formation of crystals. A slow cooling process generally leads to larger and purer crystals.[2]

  • Ice Bath Cooling: Once the solutions have reached room temperature, place them in an ice bath for 15-20 minutes to maximize crystal formation.[7]

  • Evaluation: Assess the quantity and quality of the crystals formed in each test tube. The optimal solvent will yield a significant amount of well-formed crystals.

Visualizing the Solvent Selection Workflow

Solvent_Selection_Workflow cluster_screening Solvent Screening cluster_decision Decision start Place ~25mg of crude compound in labeled test tubes add_solvent Add candidate solvent dropwise at RT start->add_solvent observe_rt Observe solubility at room temperature add_solvent->observe_rt heat_dissolve Heat and add minimal hot solvent to dissolve observe_rt->heat_dissolve If insoluble cool_rt Cool slowly to room temperature heat_dissolve->cool_rt cool_ice Cool in ice bath to maximize precipitation cool_rt->cool_ice evaluate Evaluate crystal yield and quality cool_ice->evaluate decision Select optimal solvent(s) for bulk recrystallization evaluate->decision

Caption: Workflow for the systematic screening and selection of an optimal recrystallization solvent.

Protocol for Bulk Recrystallization

Once an optimal solvent has been identified from the screening process, the following protocol can be employed for the purification of a larger quantity of 4-(3-Methoxyphenyl)butanoic acid.

Materials and Equipment
  • Crude 4-(3-Methoxyphenyl)butanoic acid

  • Optimal recrystallization solvent (determined from screening)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Watch glass

Step-by-Step Bulk Recrystallization Protocol
  • Dissolution: Place the crude 4-(3-Methoxyphenyl)butanoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.[6]

  • Heating: Gently heat the mixture on a hot plate to the boiling point of the solvent while stirring or swirling to promote dissolution.[6] Continue to add small portions of hot solvent until the solid is completely dissolved.[6] Avoid adding an excess of solvent to ensure the solution is saturated.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6] This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask with a watch glass and allow the hot, saturated solution to cool slowly to room temperature.[6] Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Crystal Collection: Once crystallization at room temperature is complete, further cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Buchner funnel.[3][6]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[6]

Visualizing the Bulk Recrystallization Process

Bulk_Recrystallization_Process start Dissolve crude compound in minimal hot solvent hot_filtration Hot filtration (if insoluble impurities exist) start->hot_filtration cool_solution Slowly cool the saturated solution to room temperature hot_filtration->cool_solution ice_bath Cool in an ice bath cool_solution->ice_bath vacuum_filtration Collect crystals via vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash crystals with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry the purified crystals wash_crystals->dry_crystals end_product Pure 4-(3-Methoxyphenyl)butanoic acid dry_crystals->end_product

Caption: Step-by-step process for the bulk recrystallization of 4-(3-Methoxyphenyl)butanoic acid.

Troubleshooting

IssuePotential CauseSuggested Solution
Oiling Out The melting point of the compound is below the boiling point of the solvent.Add more solvent to lower the saturation point. Alternatively, try a lower-boiling point solvent.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is slow.Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase the concentration.
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use less solvent initially. Ensure thorough cooling in an ice bath. Consider a solvent pair to decrease solubility.
Colored Impurities Remain The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Safety Precautions

  • Always handle organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid heating organic solvents with an open flame; use a hot plate or a heating mantle.

  • Consult the Safety Data Sheet (SDS) for each solvent to be aware of specific hazards.[8][9][10]

Conclusion

The selection of an appropriate solvent is a critical, empirically determined step in the successful recrystallization of 4-(3-Methoxyphenyl)butanoic acid. By following the systematic screening protocol outlined in this application note, researchers can confidently identify an optimal solvent system, leading to high purity and recovery of the target compound. The principles and methodologies described herein are broadly applicable and form a foundational component of robust chemical purification strategies in a drug development setting.

References

  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids - Benchchem. (n.d.).
  • Recrystallization. (n.d.).
  • Finding the best solvent for recrystallisation student sheet. (2021, September). Education in Chemistry.
  • RECRYSTALLISATION. (n.d.).
  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.).
  • Recrystallization - Wired Chemist. (n.d.).
  • MSDS - Safety Data Sheet. (n.d.).
  • 4-(3,4-Dimethoxyphenyl)butanoic acid | C12H16O4 | CID 323675 - PubChem. (n.d.).
  • CAS#:309964-23-6 | 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | Chemsrc. (2025, August 26).
  • Recrystallization. (n.d.).
  • 3-(4-Methoxyphenyl)butanoic acid. (n.d.).
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22).
  • Recrystallization - Chemistry LibreTexts. (2023, January 29).
  • Chemical Properties of 4-(4-Methoxyphenyl)butyric acid (CAS 4521-28-2) - Cheméo. (n.d.).
  • 4-(4-Methoxyphenyl)butyric acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 7).
  • 4-(4-Methoxyphenyl)butyric acid | 4521-28-2 - ChemicalBook. (n.d.).
  • 4-(2,3-Dimethoxyphenyl)butanoic acid Properties - EPA. (2025, October 15).
  • 4-(4-Methoxyphenyl)butyric acid - the NIST WebBook. (n.d.).
  • 4-(4-Methoxyphenyl)butyric acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
  • 4-(3-methoxyphenyl)butanoic acid (C11H14O3) - PubChemLite. (n.d.).
  • 4-(4-Formyl-3-methoxyphenoxy)-butyric acid - Chem-Impex. (n.d.).
  • CAS 1914-58-5: (3E)-4-Phenyl-3-butenoic acid | CymitQuimica. (n.d.).

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Application Note: A Comprehensive Guide to the Synthesis and Scale-Up of 4-(3-Methoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-(3-Methoxyphenyl)butanoic acid is a valuable chemical intermediate and building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its utility stems from the bifunctional nature of the molecule, featuring a carboxylic acid handle for further derivatization and a methoxy-substituted phenyl ring common in bioactive compounds.[1][2] This document provides an in-depth technical guide for researchers, process chemists, and drug development professionals on the robust synthesis and strategic scale-up of this compound. We present a comparative analysis of synthetic routes, detailed laboratory-scale protocols, and critical considerations for transitioning the process from the bench to pilot scale, with a focus on safety, efficiency, and quality control.

Synthetic Strategy and Route Selection

A logical and industrially viable approach to 4-(3-Methoxyphenyl)butanoic acid begins with commercially available starting materials, anisole and succinic anhydride. The overall strategy involves two key transformations: a Friedel-Crafts acylation to form the keto-acid intermediate, followed by the reduction of the aryl ketone.

Retrosynthetic Analysis

The retrosynthesis of the target molecule reveals a straightforward pathway, highlighting the formation of the carbon-carbon bond via acylation as the key strategic step.

G Target 4-(3-Methoxyphenyl)butanoic acid Intermediate 4-(3-Methoxyphenyl)-4-oxobutanoic acid Target->Intermediate C=O Reduction Precursors Anisole + Succinic Anhydride Intermediate->Precursors Friedel-Crafts Acylation

Caption: Retrosynthetic pathway for 4-(3-Methoxyphenyl)butanoic acid.

Route Evaluation

The selected two-step pathway is advantageous for scale-up due to its reliance on well-understood, high-yielding reactions and readily available, cost-effective starting materials. The primary challenge lies in controlling the regioselectivity of the Friedel-Crafts acylation and selecting an appropriate reduction method that is safe, efficient, and compatible with the existing functional groups.

Synthesis of Key Intermediate: 4-(3-Methoxyphenyl)-4-oxobutanoic Acid

The initial step involves the Lewis acid-catalyzed Friedel-Crafts acylation of anisole with succinic anhydride. The methoxy group is an ortho-, para-director; therefore, the reaction will yield a mixture of isomers. The para-isomer, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is typically the major product. The desired meta-isomer must be separated, or a different starting material, such as 1,3-dimethoxybenzene, could be considered for alternative routes if meta-selectivity is poor. For this guide, we focus on the direct acylation of anisole followed by purification.

Experimental Protocol: Friedel-Crafts Acylation

Warning: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Apparatus Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas scrubber (containing a dilute NaOH solution) to neutralize the evolved HCl gas.

  • Reagent Charging: Under an inert atmosphere (N₂ or Ar), charge the flask with anhydrous aluminum chloride (AlCl₃, 2.2 eq) and a suitable solvent such as nitrobenzene or a chlorinated solvent (e.g., 1,2-dichloroethane). Cool the suspension to 0-5 °C using an ice bath.

  • Substrate Addition: In a separate flask, dissolve succinic anhydride (1.0 eq) and anisole (1.1 eq) in the same solvent. Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the substrate solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Cautiously quench the reaction by slowly adding crushed ice, followed by concentrated hydrochloric acid until the aluminum salts dissolve. This step is highly exothermic.

  • Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the reaction solvent or a suitable extraction solvent like ethyl acetate. Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The resulting solid will be a mixture of isomers. The desired 4-(3-methoxyphenyl)-4-oxobutanoic acid can be isolated from the major para-isomer via fractional crystallization or column chromatography.

Reduction of the Aryl Ketone: A Comparative Analysis

The reduction of the carbonyl group in the intermediate is the final and critical step. The choice of method depends on factors such as substrate sensitivity to acid or base, available equipment, and scale-up considerations. Three primary methods are evaluated.

Overview of Reduction Methods
Parameter Clemmensen Reduction Wolff-Kishner Reduction Catalytic Hydrogenation
Reagents Zinc Amalgam (Zn(Hg)), conc. HCl[3][4]Hydrazine (N₂H₄), KOH or KOtBu[5][6][7]H₂ Gas, Pd/C Catalyst[8]
Conditions Strongly Acidic, RefluxStrongly Basic, High Temp (>180 °C)[9]Neutral/Slightly Acidic, Moderate Temp/Pressure
Pros Effective for aryl-alkyl ketones[4], tolerant of carboxylic acids.Tolerant of acid-sensitive groups.High yield, clean, minimal waste, highly scalable.[8]
Cons Substrate must be acid-stable, generates heavy metal waste.[4]Substrate must be base-stable, harsh high-temperature conditions.[9]Requires specialized high-pressure equipment, catalyst can be pyrophoric.[10]
Scale-Up Issues Large volumes of corrosive acid, mercury waste disposal.Extreme temperatures, handling of toxic hydrazine.Mass and heat transfer limitations, catalyst handling and filtration.[10][11][12]
Decision-Making for Reduction Method Selection

The choice of reduction method is a critical decision point in the process development workflow. The following diagram outlines a logical approach for selecting the most appropriate method based on key experimental and substrate constraints.

G start Start: Have 4-(3-methoxyphenyl) -4-oxobutanoic acid acid_stable Is the substrate stable to strong acid (HCl)? start->acid_stable base_stable Is the substrate stable to strong base & high temp? acid_stable->base_stable No clemmensen Use Clemmensen Reduction acid_stable->clemmensen Yes equipment Is high-pressure hydrogenation equipment available? base_stable->equipment No wolff_kishner Use Wolff-Kishner Reduction base_stable->wolff_kishner Yes hydrogenation Use Catalytic Hydrogenation equipment->hydrogenation Yes reconsider Re-evaluate synthetic route or consider milder methods equipment->reconsider No

Caption: Decision tree for selecting an appropriate ketone reduction method.

Detailed Laboratory Protocols for Reduction

Protocol: Clemmensen Reduction
  • Prepare Zinc Amalgam: Stir zinc dust (5 eq) with a 5% aqueous mercury(II) chloride solution for 10 minutes. Decant the solution and wash the resulting amalgam with water.

  • Reaction Setup: In a flask equipped for reflux, add the prepared zinc amalgam, concentrated HCl, water, and toluene.

  • Execution: Add 4-(3-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) to the mixture. Heat the reaction to a vigorous reflux for 4-6 hours. Additional portions of HCl may be required to maintain the reaction rate.

  • Work-up: After cooling, decant the liquid from the remaining zinc. Separate the organic (toluene) layer. Extract the aqueous layer with toluene. Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate under vacuum to yield the crude product.

  • Purification: Purify by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate).

Protocol: Wolff-Kishner Reduction

Warning: Hydrazine is highly toxic and potentially explosive. Handle with extreme care in a fume hood.

  • Hydrazone Formation: Dissolve 4-(3-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) in a high-boiling solvent like diethylene glycol. Add hydrazine hydrate (3.0 eq). Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone, distilling off any water formed.[5][6]

  • Reduction: To the hot solution, add potassium hydroxide (KOH, 4.0 eq). Slowly increase the temperature to 190-200 °C, allowing for the distillation of water and excess hydrazine. Maintain this temperature until nitrogen evolution ceases (typically 3-5 hours).[9]

  • Work-up: Cool the reaction mixture and pour it into a larger volume of water. Acidify with cold, dilute HCl to a pH of ~2.

  • Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and remove the solvent under reduced pressure.

  • Purification: Purify by recrystallization or column chromatography.

Protocol: Catalytic Hydrogenation

Warning: Requires a specialized pressure reactor. The Pd/C catalyst can be pyrophoric upon exposure to air, especially after the reaction.

  • Reactor Charging: To a high-pressure hydrogenation vessel, add 4-(3-methoxyphenyl)-4-oxobutanoic acid (1.0 eq), a solvent (e.g., acetic acid, ethanol, or ethyl acetate), and 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol %).[13][14]

  • Reaction: Seal the reactor, purge several times with nitrogen, then with hydrogen. Pressurize the vessel with H₂ gas (e.g., 50-500 psi) and heat to 50-80 °C with vigorous stirring.[14]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the catalyst filter cake to dry in the air. Keep it wet with solvent to prevent ignition.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product is often of high purity but can be further purified by recrystallization if necessary.

Process Scale-Up and Hazard Analysis

Transitioning from the laboratory to a pilot or production scale introduces significant challenges, particularly concerning safety, heat transfer, and mass transfer.[10] Catalytic hydrogenation is often the preferred method for industrial synthesis due to its efficiency and cleaner profile, so we will focus on its scale-up.[8]

Scale-Up Challenges and Mitigation Strategies
Challenge Risk/Impact Mitigation Strategy
Exotherm Control Runaway reaction, pressure buildup, side product formation.Use a jacketed reactor with controlled heating/cooling. Perform reaction calorimetry (DSC/ARC) to understand thermal hazards. Control addition rates or hydrogen pressure.
H₂ Mass Transfer Slow reaction rates, incomplete conversion, potential catalyst deactivation.Optimize reactor geometry and agitator design (e.g., gas-inducing impellers) to maximize gas-liquid interfacial area.[10] Model the mass transfer coefficient (kLa) during scale-down experiments.[12]
Catalyst Handling Pyrophoric hazard of dry catalyst, filtration difficulties at scale.Use a closed-system filter (e.g., Nutsche filter) to keep the catalyst wet. Implement robust SOPs for catalyst charging and removal under an inert atmosphere.
Hydrogen Safety Fire and explosion risk.Use certified high-pressure reactors with appropriate pressure relief systems. Ensure adequate ventilation and use intrinsically safe electronic equipment in the processing area.
Pilot-Scale Hydrogenation Process Flow

The following diagram illustrates a typical workflow for a scaled-up catalytic hydrogenation process.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-Up cluster_3 Finishing Prep Charge Reactor: 1. Solvent 2. Substrate 3. Catalyst (under N₂) React Seal & Purge (N₂ -> H₂) Pressurize with H₂ Heat & Agitate Monitor H₂ Uptake Prep->React Workup Cool & Vent Purge with N₂ Filter (Wet Catalyst) Solvent Removal React->Workup Finish Crystallization Filtration Drying QC Analysis Workup->Finish

Caption: Process flow diagram for pilot-scale catalytic hydrogenation.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the final product.

Analysis Technique Expected Result for 4-(3-Methoxyphenyl)butanoic acid
Identity ¹H & ¹³C NMRSpectra consistent with the proposed structure, showing characteristic aromatic, aliphatic, and methoxy signals.
Identity Mass SpectrometryMolecular ion peak corresponding to the molecular weight (194.23 g/mol ).[15]
Purity HPLC/UPLCMain peak area >98% (or as per specification).
Physical Properties Melting PointConsistent with literature values.
Residual Solvents GC-HSSolvents used in the final steps should be below ICH limits.

Conclusion

The synthesis of 4-(3-Methoxyphenyl)butanoic acid can be reliably achieved through a two-step process involving Friedel-Crafts acylation followed by ketone reduction. While several reduction methods are available, catalytic hydrogenation stands out as the most suitable for scale-up due to its high efficiency, cleanliness, and avoidance of harsh reagents or toxic metal waste.[8] Successful scaling requires a thorough understanding of process hazards, particularly thermal control and mass transfer limitations in the hydrogenation step.[10][12] The protocols and strategic considerations outlined in this guide provide a solid foundation for the safe and efficient production of this valuable chemical intermediate.

References

  • Wolff-Kishner Reduction, Mechanism & Application - Lesson - Study.com. (2024, February 15). Study.com. Available at: [Link]

  • BYJU'S. (2019, January 22). Wolff Kishner reduction mechanism. BYJU'S. Available at: [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. In Wikipedia. Retrieved February 23, 2024, from [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction reaction. BYJU'S. Available at: [Link]

  • Reisman, S. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Clemmensen Reduction & Wolff Kishner Mechanism [Video]. YouTube. Available at: [Link]

  • Quora. (2017, November 20). What is the mechanism of Wolff-Kishner reductions?. Quora. Available at: [Link]

  • Vedantu. (n.d.). Clemmensen Reduction: Mechanism, Reagents, Equation & Differences. Vedantu. Available at: [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. In Wikipedia. Retrieved February 23, 2024, from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Clemmensen Reduction. Physics Wallah. Available at: [Link]

  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. Available at: [Link]

  • Neuland Labs. (2022, August 30). 3 Key Elements of a Successful Hydrogenation Scale-Up. Neuland Labs. Available at: [Link]

  • ResearchGate. (n.d.). Rational scale-up of catalytic hydrogenation involving slowly dissolving reactants. ResearchGate. Available at: [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Mettler Toledo. Available at: [Link]

  • Chimia. (n.d.). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. Chimia. Available at: [Link]

  • Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Google Patents.
  • PubChemLite. (n.d.). 4-(3-methoxyphenyl)butanoic acid (C11H14O3). PubChemLite. Available at: [Link]

  • ResearchGate. (2025, August 9). Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. ResearchGate. Available at: [Link]

  • Oxford Academic. (2013, September 15). Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. Chemistry Letters. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 4-(3-Methoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-MPBA-001 Topic: Improving Aqueous Solubility for Biological Applications Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open[1]

Executive Summary

You are likely encountering "brick dust" precipitation or poor dissolution rates with 4-(3-Methoxyphenyl)butanoic acid (4-MPBA) .[1] This is a common physicochemical hurdle with phenylbutanoic acid derivatives.

The molecule possesses a classic "amphiphilic conflict":

  • The Head: A hydrophilic carboxylic acid group (pKa ≈ 4.76).

  • The Tail: A lipophilic 3-methoxyphenylpropyl chain (LogP ≈ 2.3).[1]

In pure water at pH < 5, the molecule exists in its protonated, uncharged form, resulting in negligible solubility. To achieve high concentrations (mM range) for dosing, you must manipulate the ionization state or shield the hydrophobic tail.

This guide details three validated workflows to solubilize 4-MPBA, ranked by physiological compatibility.

Part 1: The Physicochemical Landscape

Before attempting solubilization, you must understand the governing constants.

PropertyValue (Approx.)Implication
Molecular Weight 194.23 g/mol Small molecule; rapid diffusion once dissolved.[1]
pKa (Acidic) 4.76 ± 0.10Critical: At pH 4.8, only 50% is soluble. At pH 6.8, >99% is soluble.
LogP (Octanol/Water) ~2.33Moderately lipophilic. Requires organic co-solvents if pH adjustment is impossible.
Water Solubility (Intrinsic) < 1 mg/mL (Est.)Insoluble in unbuffered water/acidic media.
Part 2: Solubilization Protocols
Method A: pH Switching (In Situ Salt Formation)

Best for: High concentration stocks (>10 mM) where alkaline pH is tolerable.[1]

This is the most effective method. By raising the pH above the pKa, you convert the acid into Sodium 4-(3-methoxyphenyl)butyrate , which is highly water-soluble.[1]

The Protocol:

  • Calculate: Determine the moles of 4-MPBA.

  • Stoichiometry: You need a 1:1 molar ratio of base (NaOH) to acid, plus a slight excess (1.1 equivalents) to ensure complete ionization.

  • Dissolution:

    • Weigh 4-MPBA powder into a vial.

    • Add a small volume of 0.1 M NaOH (do not add water yet).

    • Vortex until the powder dissolves and the solution is clear.

    • Note: The solution is now at high pH (~10-11).[1]

  • Back-Titration (Optional but Recommended):

    • Slowly add 0.1 M HCl or a strong buffer (e.g., PBS 10x) to lower the pH to physiological range (7.4).

    • STOP if you see cloudiness (precipitation). This indicates you are approaching the pKa.

Scientist's Note: Do not dissolve the powder in neutral water and then try to adjust pH. The powder will float (hydrophobic effect) and resist dissolution. Always dissolve in base first.

Method B: Co-Solvency (The "Log-Linear" Approach)

Best for: Assays sensitive to pH or high salt concentrations.[1]

If your experiment cannot tolerate the sodium salt form, use a water-miscible organic solvent to reduce the dielectric constant of the media.[1]

Recommended Solvent System:

  • Primary Solvent: DMSO (Dimethyl sulfoxide) or Ethanol (absolute).

  • Secondary Solvent: PEG 400 (Polyethylene glycol).

The Protocol:

  • Prepare a 100 mM Stock Solution in pure DMSO. This should be stable at -20°C.[1]

  • Dilution Strategy (Critical):

    • Never add the DMSO stock directly to a large volume of static water. It will precipitate immediately.

    • Correct Technique: Place your aqueous media (e.g., culture medium) on a magnetic stirrer (rapid stir).

    • Slowly inject the DMSO stock into the vortex of the stirring media.[1]

    • Keep the final DMSO concentration < 0.5% (v/v) to avoid cellular toxicity.

Method C: Host-Guest Complexation (Cyclodextrins)

Best for: In vivo delivery (IV/IP) and preventing precipitation upon dilution.[1]

Cyclodextrins (CDs) form a "toroidal" shield. The hydrophobic phenyl ring of 4-MPBA enters the CD cavity, while the hydrophilic exterior keeps the complex in solution.[1]

  • Preferred Carrier: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

The Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1]

  • Add 4-MPBA powder to this solution.

  • Energy Input: The complexation is not instant.

    • Option 1: Sonicate for 30 minutes at 40°C.

    • Option 2: Stir overnight at room temperature.

  • Filter sterilize (0.22 µm). The resulting solution is thermodynamically stable and resistant to precipitation.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

Solubilization_Strategy cluster_outcome Outcome Start Start: 4-MPBA Powder Check_pH Can assay tolerate pH > 7.5? Start->Check_pH Method_Salt Method A: Salt Formation (Dissolve in NaOH, back-titrate) Check_pH->Method_Salt Yes (Preferred) Check_DMSO Can assay tolerate DMSO/Ethanol? Check_pH->Check_DMSO No Stable Stable Aqueous Solution Method_Salt->Stable Method_Cosolvent Method B: Co-Solvent (Stock in DMSO -> Dilute) Check_DMSO->Method_Cosolvent Yes (<1% v/v) Method_CD Method C: Cyclodextrin (20% HP-beta-CD Complex) Check_DMSO->Method_CD No (Sensitive Cells/In Vivo) Method_Cosolvent->Stable Method_CD->Stable

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental tolerance for pH and organic solvents.

Part 4: Troubleshooting FAQ

Q1: I made a stock in DMSO, but when I added it to my PBS (pH 7.4), it turned cloudy. Why? A: This is the "Crash-Out" effect.[1] Your local concentration of 4-MPBA exceeded its solubility limit before it could disperse.[1]

  • Fix: Warm your PBS to 37°C before addition. Vortex the PBS during the addition of the DMSO stock. Ensure your final concentration does not exceed the thermodynamic solubility limit (approx 100-500 µM in neutral buffer without cyclodextrins).[1]

Q2: Can I autoclave the 4-MPBA solution? A: Generally, no . Phenylbutanoic acid derivatives can degrade (decarboxylation or oxidation) under high heat/pressure.

  • Fix: Use 0.22 µm PES (Polyethersulfone) syringe filters for sterilization. If using Method A (high pH), ensure the filter membrane is compatible with alkaline solutions.

Q3: Why is my pKa value different from literature on similar compounds? A: The methoxy group at the meta position (C3) exerts an electron-withdrawing inductive effect (slightly acidifying) but also a resonance donating effect.[1] However, for phenylbutanoic acids, the effect on the distant carboxylic acid is minimal. The pKa of ~4.76 is a robust estimate based on the para-isomer and unsubstituted analogs [1, 5].

References
  • PubChem. (n.d.). 4-(4-Methoxyphenyl)butanoic acid (Analogous Isomer Data). National Library of Medicine. Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for phenylalkanoic acid solubility behavior).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Mechanistic basis for Method C).
  • NIST Chemistry WebBook. (2023). 4-(4-Methoxyphenyl)butyric acid.[1][2][3] Retrieved from [Link][1]

Sources

Technical Support Center: Purification Strategies for Removing Unreacted 3-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter the common challenge of removing unreacted 3-methoxybenzaldehyde from their reaction mixtures. As a frequent starting material in organic synthesis, its effective removal is critical for obtaining a pure final product. This document provides a series of troubleshooting guides and in-depth protocols designed to address specific purification challenges, grounded in chemical principles and field-proven experience.

Initial Assessment: Is Unreacted Starting Material Your Problem?

Before selecting a purification strategy, it's crucial to confirm the identity and relative quantity of the impurities.

Q: How can I confirm that the primary impurity in my crude product is 3-methoxybenzaldehyde?

A: The most straightforward methods are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Thin Layer Chromatography (TLC): Spot your crude reaction mixture alongside a sample of pure 3-methoxybenzaldehyde on a TLC plate. If a major impurity spot in your crude mixture has the same retention factor (Rf) as the starting material standard, it is highly likely to be unreacted 3-methoxybenzaldehyde. The relative size and intensity of the spot can give a qualitative sense of the contamination level.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of 3-methoxybenzaldehyde has two highly characteristic peaks: a singlet for the aldehyde proton (CHO) around 9.87 ppm and a singlet for the methoxy group protons (CH₃) around 3.73 ppm.[1] The presence of these signals in the spectrum of your crude product is a definitive indicator of contamination. Integration of these peaks relative to the peaks of your desired product can provide a quantitative measure of the impurity.

Property Value Source(s)
Appearance Colorless to pale yellow oily liquid[2]
Molecular Weight 136.15 g/mol [3][4]
Boiling Point 230-233 °C @ 760 mmHg143 °C @ 50 mmHg88-90 °C @ 3 mmHg[2][3][5]
Density ~1.12 g/cm³ at 20 °C[2]
Solubility Insoluble in water; Soluble in ethanol, ether, benzene, chloroform.[1][2][6]

Troubleshooting & Purification Method Selection

This section guides you through selecting the most appropriate purification strategy based on the properties of your desired product and the nature of your reaction mixture.

cluster_bisulfite cluster_distill cluster_chrom start Crude Product Contaminated with 3-Methoxybenzaldehyde q1 Is your desired product stable to aqueous base? start->q1 bisulfite YES: Use Bisulfite Extraction Protocol q1->bisulfite Yes q2 NO: Consider other methods. What is the physical state of your product? q1->q2 No bisulfite_info Highly selective for aldehydes. Forms a water-soluble adduct, allowing for easy separation. bisulfite->bisulfite_info q3 Is there a significant boiling point difference (>30°C) between product and impurity? q2->q3 distill YES: Use Vacuum Distillation q3->distill Yes chrom NO / Product is Solid: Use Column Chromatography q3->chrom No distill_info Effective for thermally stable, non-polar, high-boiling liquids. distill->distill_info chrom_info Universally applicable but may require optimization to prevent aldehyde decomposition on silica. chrom->chrom_info

Caption: Decision workflow for selecting a purification method.

Q: What is the most robust and selective method for removing 3-methoxybenzaldehyde?

A: The most effective and widely recommended method is an extractive workup using aqueous sodium bisulfite (NaHSO₃) .[7][8][9]

  • Causality (The "Why"): This technique leverages the unique reactivity of the aldehyde functional group. The bisulfite anion is a strong nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde. This reversible reaction forms a charged α-hydroxy sulfonate salt, known as a bisulfite adduct.[8][10] This adduct is typically soluble in water and insoluble in common organic solvents.[7] Therefore, during a liquid-liquid extraction, the aldehyde is selectively pulled from the organic phase (containing your desired product) into the aqueous phase as its bisulfite adduct. This method is exceptionally mild and compatible with a wide range of other functional groups.[8][11]

Product Desired Product Aldehyde 3-Methoxybenzaldehyde Adduct Water-Soluble Bisulfite Adduct Aldehyde->Adduct Reaction Bisulfite NaHSO₃ (aq)

Caption: Selective extraction of aldehyde via bisulfite adduct formation.

Q: Can I simply wash the reaction mixture with water or a basic solution?

A: A simple water wash is ineffective because 3-methoxybenzaldehyde is insoluble in water.[1][2] A basic wash (e.g., with saturated sodium bicarbonate) is useful for removing acidic byproducts, such as 3-methoxybenzoic acid which can form via air oxidation of the aldehyde, but it will not remove the unreacted aldehyde itself.[6][12]

Q: Is column chromatography a good option? What are the potential pitfalls?

A: Yes, flash column chromatography is a viable, though often less efficient, alternative.

  • Causality (The "Why"): Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent). Since 3-methoxybenzaldehyde is moderately polar, it can be separated from more or less polar products. However, aldehydes can be sensitive. Silica gel is weakly acidic and can sometimes catalyze decomposition, such as acetal formation if an alcohol is used as an eluent, or other side reactions.[13] This can lead to streaking on the TLC plate and poor recovery from the column.[14]

  • Troubleshooting: To mitigate decomposition, you can either use a deactivated stationary phase (like neutral alumina) or add a small amount of a mild base, such as 1% triethylamine, to your eluent system.[12][13] Always develop your solvent system using TLC first to ensure good separation. A common starting point for aromatic aldehydes is a mixture of hexanes and ethyl acetate.[14]

Q: My desired product is also a high-boiling liquid. Is distillation feasible?

A: Yes, if your product is thermally stable and has a boiling point that differs from 3-methoxybenzaldehyde by at least 30 °C under vacuum, then vacuum distillation is an excellent choice for large-scale purifications.[1][5][15]

  • Causality (The "Why"): Distillation separates liquids based on differences in their vapor pressures (and thus boiling points). By reducing the pressure, the boiling points of the compounds are lowered, which prevents thermal decomposition of sensitive materials. Given the relatively high boiling point of 3-methoxybenzaldehyde (143 °C at 50 mmHg), a significant difference in volatility between it and your product can allow for a clean separation.

Detailed Experimental Protocols

Protocol 1: Extractive Removal of 3-Methoxybenzaldehyde via Bisulfite Adduct Formation

This protocol is adapted from established methods for the selective removal of aromatic aldehydes.[9][10][16]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Initial Wash (Optional): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities. Separate the layers.

  • Bisulfite Reaction: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) to the separatory funnel containing the organic layer. The volume of the bisulfite solution should be approximately 20-25% of the organic layer volume.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Vent frequently. A white precipitate of the bisulfite adduct may form at the interface.[10]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the 3-methoxybenzaldehyde as its water-soluble adduct.[16] If a solid precipitate is present, it can be removed by filtering the entire biphasic mixture through a pad of celite before separating the layers.[7]

  • Final Washes: Wash the organic layer with deionized water, followed by a wash with saturated aqueous sodium chloride (brine) to facilitate drying.

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.

  • Validation: Confirm the absence of 3-methoxybenzaldehyde in the purified product via TLC or ¹H NMR.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an optimal eluent system using TLC. A good system will show clear separation between your product spot and the 3-methoxybenzaldehyde spot, with the desired product having an Rf value of approximately 0.25-0.35. A common eluent is a gradient of ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions being collected by TLC to identify which ones contain your purified product.

  • Combining and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Frequently Asked Questions (FAQs)

  • Q: The bisulfite extraction worked, but I want to recover the unreacted 3-methoxybenzaldehyde. How can I do that?

    • A: The bisulfite adduct formation is reversible. Take the aqueous layer from the extraction (which contains the adduct), place it in a clean separatory funnel, and add an organic solvent like ethyl acetate. Slowly add a strong base, such as 50% sodium hydroxide (NaOH), until the aqueous layer is strongly basic (pH > 12).[7][16] This will regenerate the free aldehyde, which will then be extracted into the organic layer. Separate the layers, then dry and concentrate the organic phase to recover the 3-methoxybenzaldehyde.[16]

  • Q: I'm seeing significant streaking and low recovery when using a silica gel column. What's happening?

    • A: This strongly suggests your product or the starting aldehyde is decomposing on the acidic silica gel.[13][14] Switch to a less acidic stationary phase like neutral alumina, or add 0.5-1% triethylamine to your eluent to neutralize the acidic sites on the silica.

  • Q: What are the key safety precautions?

    • A: 3-methoxybenzaldehyde can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction between sodium bisulfite and any residual acid can release sulfur dioxide (SO₂) gas, which is toxic and has a sharp, irritating odor, so proper ventilation is critical.[9]

References

  • 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem. Available from: [Link]

  • 3-Methoxybenzaldehyde (CAS 591-31-1): Odor profile, Properties, & IFRA compliance. Available from: [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? - ResearchGate. Available from: [Link]

  • Showing Compound 3-Methoxybenzaldehyde (FDB007192) - FooDB. Available from: [Link]

  • Workup: Aldehydes - Department of Chemistry : University of Rochester. Available from: [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. - ResearchGate. Available from: [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? - ResearchGate. Available from: [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available from: [Link]

  • Purifying aldehydes? : r/chemistry - Reddit. Available from: [Link]

  • Boucher, M. M., Furigay, M. H., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (131), 56943. Available from: [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem. Available from: [Link]

  • Benzaldehyde, 4-ethoxy-3-hydroxy - Organic Syntheses Procedure. Available from: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. Available from: [Link]

  • m-METHOXYBENZALDEHYDE - Organic Syntheses Procedure. Available from: [Link]

  • Recrystallization and Crystallization - University of Colorado Boulder. Available from: [Link]

  • recrystallization, filtration and melting point - University of Massachusetts Lowell. Available from: [Link]

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Technical Support Center: Troubleshooting Low Yields in the Reduction of 3-methoxybenzoylpropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of 3-methoxybenzoylpropionic acid to 4-(3-methoxyphenyl)butanoic acid. Low yields in this transformation are a common issue, often stemming from suboptimal reaction conditions or the selection of an inappropriate reduction strategy. This document provides in-depth, question-and-answer-based troubleshooting to help you diagnose problems and improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the reduction of 3-methoxybenzoylpropionic acid is low. What are the primary strategies for this transformation and their common pitfalls?

A1: The conversion of the ketone in 3-methoxybenzoylpropionic acid to a methylene (CH₂) group while preserving the carboxylic acid and methoxy ether functionalities is a classic deoxygenation reaction. There are three primary methods, each with distinct advantages and disadvantages. Your choice will depend on the stability of your substrate and available laboratory equipment.

Table 1: Comparison of Primary Deoxygenation Methods

MethodReagents & ConditionsAdvantagesDisadvantages & Common Pitfalls
Clemmensen Reduction Zinc Amalgam (Zn(Hg)), conc. Hydrochloric Acid (HCl), Heat- Effective for aryl-alkyl ketones.[1][2] - One-pot reaction. - Carboxylic acid group is stable.[3]- Harsh acidic conditions can affect other functional groups.[1][4] - Not suitable for acid-sensitive substrates. - Potential for side reactions like dimerization.[5] - Use of toxic mercury.
Wolff-Kishner Reduction Hydrazine (N₂H₄), Strong Base (e.g., KOH), High-Boiling Solvent (e.g., ethylene glycol), Heat[6][7][8]- Excellent for base-stable, acid-sensitive compounds.[1][4] - Complementary to the Clemmensen reduction.- Harsh basic conditions and high temperatures (140-200°C).[2] - The carboxylic acid will be deprotonated, potentially complicating the reaction. - Risk of side reactions like azine formation.[9]
Catalytic Hydrogenation H₂ Gas, Metal Catalyst (e.g., Pd/C, PtO₂, Raney Ni), Pressure, Heat- "Green" method with no harsh reagents. - Can be highly selective under the right conditions. - Often provides high yields.- Requires specialized high-pressure equipment. - Catalyst can be expensive and sensitive to poisoning. - Risk of over-reduction (e.g., saturation of the aromatic ring) or hydrogenolysis of the methoxy group under harsh conditions.

Direct reduction with common metal hydrides is generally unsuitable. Sodium borohydride (NaBH₄) is too mild and will only reduce the ketone to a secondary alcohol, leaving the carboxylic acid untouched.[10][11][12] Conversely, lithium aluminum hydride (LiAlH₄) is too strong and will reduce both the ketone and the carboxylic acid, yielding a diol, which is not the desired product.[11][13][14]

Q2: I'm attempting a Clemmensen reduction, but my yield is poor and my TLC plate shows multiple spots. What's going wrong?

A2: This is a frequent issue with Clemmensen reductions due to their heterogeneous nature and harsh conditions.[1] Here are the most likely causes and solutions:

  • Cause 1: Inactive Zinc Amalgam. The reaction occurs on the surface of the zinc.[5] If the amalgam is not properly prepared or has oxidized, its activity will be severely diminished.

    • Solution: Always prepare fresh zinc amalgam immediately before use. Ensure the zinc surface is thoroughly activated (shiny) by washing with dilute HCl to remove the oxide layer before amalgamation with mercuric chloride.

  • Cause 2: Incorrect Acid Concentration or Temperature. The reaction requires strongly acidic conditions to proceed, but excessively high temperatures can promote side reactions.[5]

    • Solution: Use concentrated HCl and maintain a gentle reflux. Monitor the reaction by TLC. If the starting material is consumed but the desired product is not the major spot, dimerization or other acid-catalyzed side reactions may be occurring. Consider a modified, milder procedure using activated zinc dust in anhydrous acetic anhydride or ether saturated with HCl gas.[1][5]

  • Cause 3: Formation of Alcohol Byproducts. Although alcohols are not considered primary intermediates in the Clemmensen reduction, their formation as byproducts can occur, especially if the conditions are not vigorous enough to drive the reaction to completion.[5]

    • Solution: Ensure sufficient heating and an adequate excess of both the zinc amalgam and HCl to favor the complete deoxygenation to the methylene group.

  • Cause 4: Dimerization (Pinacol Coupling). Under reductive conditions, radical intermediates can dimerize to form pinacols, which can further react to complex mixtures. This is a known side reaction.[5]

    • Solution: Ensure the reaction mixture is heterogeneous and well-stirred to favor the intramolecular reduction pathway on the zinc surface over intermolecular coupling in solution.

Below is a troubleshooting workflow for the Clemmensen reduction.

Caption: Troubleshooting workflow for the Clemmensen Reduction.

Q3: My Wolff-Kishner reduction is failing or giving a complex mixture. How can I improve it?

A3: The Wolff-Kishner reduction's success hinges on driving the initial hydrazone formation to completion and then facilitating its decomposition at high temperatures.[7][9][15] The presence of a carboxylic acid adds a layer of complexity.

  • Cause 1: Water in the Reaction. The initial condensation of hydrazine with the ketone to form the hydrazone produces water. This water can interfere with the subsequent high-temperature, base-catalyzed elimination step.[7][9]

    • Solution: Employ the Huang-Minlon Modification. This is the most critical optimization for this reaction. After the initial formation of the hydrazone at a lower temperature, distill off the water and excess hydrazine before raising the temperature to ~200°C to drive the elimination. This modification significantly improves yields and reduces reaction times.[7][9]

  • Cause 2: Insufficient Temperature. The decomposition of the hydrazone intermediate requires high temperatures, typically around 180-200°C.[2][9]

    • Solution: Use a high-boiling solvent like diethylene glycol (boiling point 245°C) or triethylene glycol to safely reach the required reaction temperature.[6][7] Ensure your experimental setup can achieve and maintain this temperature.

  • Cause 3: Azine Formation. A common side reaction involves the condensation of the hydrazone intermediate with another molecule of the starting ketone, forming an azine. This is a dead-end pathway that consumes starting material.[9]

    • Solution: Using an excess of hydrazine can help favor the formation of the desired hydrazone over the azine. The Huang-Minlon modification also helps by removing water, which can promote side reactions.[7]

  • Cause 4: Base-Sensitive Groups. While the methoxy group is generally stable, the high temperatures and strongly basic conditions can be problematic for other sensitive functionalities if they were present on a different substrate. For 3-methoxybenzoylpropionic acid, the primary issue is the deprotonation of the carboxylic acid, which may affect its solubility and the overall reaction environment, though it should not prevent the ketone reduction.

Experimental Protocol: Recommended Huang-Minlon Modification

  • In a flask equipped with a distillation head and a reflux condenser, combine the 3-methoxybenzoylpropionic acid (1.0 eq), potassium hydroxide (3.0 eq), hydrazine hydrate (85% solution, 2-3 eq), and diethylene glycol.

  • Heat the mixture to reflux (around 130-140°C) for 1-2 hours to ensure complete hydrazone formation.

  • Change the setup for distillation and slowly raise the temperature to remove water and excess hydrazine.

  • Once the temperature of the reaction mixture reaches ~200°C, switch back to a reflux condenser and maintain this temperature for 3-4 hours, or until TLC analysis shows complete consumption of the intermediate. The evolution of nitrogen gas should be observed.[16]

  • Cool the mixture, dilute with water, and acidify carefully with HCl to protonate the carboxylate product, causing it to precipitate.

  • Collect the solid product by filtration and purify by recrystallization.

Q4: I am trying catalytic hydrogenation, but the reaction is slow, incomplete, or I'm losing my methoxy group. What adjustments should I make?

A4: Catalytic hydrogenation is a powerful and clean method but is highly sensitive to conditions. A Japanese patent demonstrates a successful reduction of a very similar substrate (4-(4-methoxyphenyl)-4-oxobutyric acid) using 10% Pd/C, indicating this is a highly viable route.[17]

  • Cause 1: Incorrect Catalyst or Catalyst Deactivation. Not all hydrogenation catalysts are equal. Palladium on carbon (Pd/C) is often effective for reducing aryl ketones to methylene groups.[17][18] However, catalysts can be "poisoned" by impurities like sulfur or halides, rendering them inactive.

    • Solution: Use a high-quality 5% or 10% Pd/C catalyst. Ensure your starting material and solvent are free from potential poisons. If the reaction stalls, filtering and adding a fresh batch of catalyst may help.

  • Cause 2: Suboptimal Conditions (Pressure & Temperature). The complete reduction of a ketone to a methylene group often requires more forcing conditions than a simple double bond reduction.[16]

    • Solution: Based on the patent literature, a temperature of ~70°C under a positive pressure of hydrogen is a good starting point.[17] If the reaction is slow, cautiously increasing the hydrogen pressure (if your equipment allows) and/or temperature can increase the rate. Monitor carefully to avoid side reactions.

  • Cause 3: Hydrogenolysis of the Methoxy Group. The C-O bond of the methoxy group can be cleaved under harsh hydrogenation conditions (a process called hydrogenolysis), especially with catalysts like Pd/C, leading to a phenol byproduct.

    • Solution: Avoid excessively high temperatures and pressures. Use the mildest conditions that still afford a reasonable reaction rate. The addition of a small amount of a weak base can sometimes suppress hydrogenolysis.

  • Cause 4: Ring Saturation. While less common for this type of reduction, very harsh conditions (high pressure, high temperature, rhodium or ruthenium catalysts) can lead to the reduction of the aromatic ring.[18]

    • Solution: Stick with Pd/C as the catalyst and maintain moderate conditions. Ring reduction is unlikely under the conditions required for the ketone deoxygenation.

Experimental Protocol: Catalytic Hydrogenation

  • To a high-pressure hydrogenation vessel, add 3-methoxybenzoylpropionic acid (1.0 eq), 10% Palladium on Carbon (5-10 mol %), and a solvent mixture such as toluene and acetic acid.[17]

  • Seal the vessel, purge several times with nitrogen, and then purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (start with 50-100 psi, or as described in a relevant procedure) and begin vigorous stirring.

  • Heat the reaction to 60-80°C.

  • Monitor the reaction progress by observing hydrogen uptake and/or by taking aliquots for TLC or LC-MS analysis.

  • Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or chromatography.[17][19]

Q5: Is there a more reliable multi-step approach that might give better overall yields?

A5: Yes. When a one-pot reaction is problematic, a protect-react-deprotect strategy often provides a more robust and higher-yielding pathway by preventing side reactions.[20] In this case, the carboxylic acid can interfere with base-catalyzed reactions or complicate workups. Protecting it as an ester simplifies the subsequent reduction of the ketone.

Two_Step_Synthesis Start 3-methoxybenzoylpropionic acid Protected Protected Ester Intermediate Start->Protected Step 1: Esterification (e.g., MeOH, H+) Reduced Reduced Ester Protected->Reduced Step 2: Ketone Reduction (Clemmensen or Hydrogenation) Final Final Product: 4-(3-methoxyphenyl)butanoic acid Reduced->Final Step 3: Deprotection (Saponification: NaOH, then H+)

Caption: A robust two-step protection/reduction workflow.

Workflow Explanation:

  • Protection (Esterification): Convert the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) using Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid like H₂SO₄). Esters are generally stable to the acidic conditions of a Clemmensen reduction and catalytic hydrogenation.[21] They are, however, not stable to the strongly basic conditions of the Wolff-Kishner reduction, which would cause saponification.[15]

  • Reduction: With the carboxylic acid protected, you can now perform the ketone reduction on the ester intermediate. Both the Clemmensen reduction and catalytic hydrogenation are excellent choices here. The absence of the free acid often leads to a cleaner reaction.

  • Deprotection (Saponification): Once the ketone has been reduced to a methylene group, the ester is easily hydrolyzed back to the carboxylic acid using standard saponification conditions (e.g., aqueous NaOH or KOH), followed by an acidic workup to protonate the carboxylate.

This three-step sequence (protection, reduction, deprotection) adds to the total synthesis time but frequently provides a much higher and more reliable overall yield by isolating and optimizing each chemical transformation.

References

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemguide. reduction of carboxylic acids. [Link]

  • Dalal Institute. Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. [Link]

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • Chemistry LibreTexts. 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]

  • Chad's Prep. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]

  • Study.com. Wolff-Kishner Reduction, Mechanism & Application - Lesson. [Link]

  • Simple English Wikipedia. Wolff–Kishner reduction. [Link]

  • Wikipedia. Clemmensen reduction. [Link]

  • Sciencemadness Wiki. Clemmensen reduction. [Link]

  • University of Rochester. Protecting Groups. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Juniper Publishers. The Clemmensen Reduction. [Link]

  • Beilstein Journals. Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. [Link]

  • National Center for Biotechnology Information. Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics. [Link]

  • Pharmaguideline. Wolff Kishner Reduction. [Link]

  • ResearchGate. (PDF) Crystal structure of 4-[(3-methoxyphenyl)carbamoyl]butanoic acid, C12H15NO4. [Link]

  • The Organic Chemistry Tutor. Clemmensen Reduction. [Link]

  • Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • University of Calgary. Alcohol Protecting Groups. [Link]

  • Annamalai University. Clemmensen reduction. [Link]

  • Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

Sources

Technical Support Center: Purification of 4-(3-Methoxyphenyl)butanoic Acid from Tarry Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the purification of 4-(3-Methoxyphenyl)butanoic acid, particularly in the presence of stubborn tarry byproducts. The formation of such impurities is a common issue in organic synthesis, and their removal is critical to obtaining a product of high purity, which is essential for subsequent applications.[1] This guide provides a structured approach to troubleshooting and resolving these purification challenges, drawing upon established chemical principles and practical laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of tarry byproducts in the synthesis of 4-(3-Methoxyphenyl)butanoic acid?

A1: Tarry byproducts are typically high molecular weight, polymeric, or condensed materials formed through various side reactions. Potential sources during the synthesis of 4-(3-Methoxyphenyl)butanoic acid include:

  • Starting material degradation: The starting materials may be unstable under the reaction conditions, leading to decomposition and polymerization.

  • Side reactions: Competing reaction pathways can lead to the formation of complex, colored impurities.

  • Excessive heat or prolonged reaction times: These conditions can promote the formation of degradation products.

  • Air or moisture sensitivity: The presence of oxygen or water can sometimes initiate radical or other side reactions that produce tar.

Q2: I have a dark, oily, or tarry crude product. What is the first step I should take?

A2: Before attempting a large-scale purification, it is crucial to characterize the crude product to the best of your ability. A small-scale solubility test can provide valuable information.[2] Test the solubility of a small amount of the crude material in a range of solvents, from nonpolar (e.g., hexanes, toluene) to polar (e.g., ethyl acetate, acetone, methanol, water). This will help in selecting an appropriate solvent system for either recrystallization or chromatography.

Q3: Can I use activated charcoal to remove the tarry impurities?

A3: Activated charcoal can be effective in removing colored impurities.[3] It is best used during a recrystallization procedure. After dissolving the crude product in a hot solvent, a small amount of activated charcoal can be added, and the mixture is briefly heated before being filtered hot to remove the charcoal and the adsorbed impurities. However, be aware that charcoal can also adsorb your desired product, potentially reducing the yield.

Troubleshooting Guide: A Systematic Approach to Purification

This section provides a step-by-step guide to tackling the purification of 4-(3-Methoxyphenyl)butanoic acid contaminated with tar.

Step 1: Initial Assessment and Strategy Selection

The first step is to assess the physical state of your crude product and choose a primary purification strategy.

Crude Product State Recommended Primary Strategy Rationale
Oily or Gummy Solid Acid-Base ExtractionExploits the acidic nature of the target compound to separate it from neutral or basic tarry materials.[4][5][6][7][8]
Solid with colored impurities RecrystallizationA powerful technique for purifying solid compounds based on differences in solubility.[2][3][9][10]
Complex mixture or if other methods fail Column ChromatographySeparates compounds based on their differential adsorption to a stationary phase.[11]
Step 2: Detailed Experimental Protocols

This technique is highly effective for separating carboxylic acids from neutral or basic impurities. The principle lies in converting the water-insoluble carboxylic acid into a water-soluble carboxylate salt by treatment with a base.[4][5][6][7][8]

Workflow Diagram:

AcidBaseExtraction A Crude Product (in organic solvent like ether) B Add aq. NaHCO3 or NaOH A->B C Separate Layers B->C D Aqueous Layer (contains sodium salt of the acid) C->D Aqueous Phase E Organic Layer (contains tarry byproducts) C->E Organic Phase F Acidify with HCl D->F J Discard E->J G Precipitated pure 4-(3-Methoxyphenyl)butanoic acid F->G H Filter and Dry G->H I Pure Product H->I

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude 4-(3-Methoxyphenyl)butanoic acid in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer will contain the sodium salt of your desired carboxylic acid, while the organic layer will retain the non-acidic, tarry byproducts.[5][6]

  • Isolation: Drain the aqueous layer and wash the organic layer with fresh aqueous base to ensure complete extraction of the acid. Combine the aqueous layers.

  • Re-acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (test with pH paper). The pure 4-(3-methoxyphenyl)butanoic acid should precipitate out as a solid.

  • Collection: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Troubleshooting for Acid-Base Extraction:

Problem Possible Cause Solution
Emulsion formation The two layers are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also help.
Product does not precipitate upon acidification The product may be more soluble in water than expected, or not enough acid was added.Ensure the pH is sufficiently acidic (pH 1-2). If the product is water-soluble, you may need to extract the acidified aqueous layer with an organic solvent.
Product precipitates as an oil The melting point of the product may be low, or it is still impure.Try to cool the solution further or scratch the inside of the flask with a glass rod to induce crystallization. If it remains an oil, extract it with an organic solvent, dry the organic layer, and evaporate the solvent.

Recrystallization is a purification technique that relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures.[2][3][9][10]

Workflow Diagram:

Recrystallization A Impure Solid B Dissolve in minimum amount of hot solvent A->B C Hot Filtration (optional) to remove insoluble impurities B->C D Cool slowly to room temperature C->D E Induce crystallization (if necessary) D->E F Cool in ice bath E->F G Vacuum Filtration F->G H Wash crystals with cold solvent G->H K Filtrate (contains soluble impurities) G->K I Dry crystals H->I J Pure Crystals I->J

Caption: Workflow for Recrystallization.

Step-by-Step Procedure:

  • Solvent Selection: Choose a solvent in which 4-(3-Methoxyphenyl)butanoic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] Common solvents for carboxylic acids include water, ethanol/water mixtures, or toluene.[12][13]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities (including tar that doesn't dissolve), perform a hot filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting for Recrystallization:

Problem Possible Cause Solution
Oiling out The compound is coming out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if there are significant impurities.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal can also help.
No crystals form The solution may be too dilute, or crystallization is slow to initiate.Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, evaporate some of the solvent to concentrate the solution and try cooling again. Seeding with a pure crystal is also an option.
Poor recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals. Note that the second crop may be less pure.

Column chromatography is a versatile purification technique that separates compounds based on their polarity. For carboxylic acids, it is often necessary to add a small amount of acid to the eluent to prevent streaking.[14]

Step-by-Step Procedure:

  • Stationary Phase and Eluent Selection: For 4-(3-Methoxyphenyl)butanoic acid, silica gel is a suitable stationary phase.[11] The eluent is typically a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A common starting point is a 70:30 mixture of hexanes:ethyl acetate, with the polarity gradually increased as needed. To improve the separation of carboxylic acids, it is often beneficial to add a small amount (0.1-1%) of acetic acid or formic acid to the eluent.[14]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(3-Methoxyphenyl)butanoic acid.

Troubleshooting for Column Chromatography:

Problem Possible Cause Solution
Poor separation The eluent polarity is either too high or too low.Adjust the eluent polarity. If the compound is moving too slowly, increase the polarity. If it is moving too quickly, decrease the polarity.
Streaking of the compound on TLC and column The carboxylic acid is interacting strongly with the silica gel.Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce its interaction with the stationary phase.[14]
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. A gradient elution, where the polarity of the eluent is steadily increased, can be very effective.

References

  • Teledyne ISCO. (2012).
  • Fiveable. (2025). Acid-Base Extraction Definition - Organic Chemistry Key....
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Unknown. (n.d.). Acid-Base Extraction.
  • Chemistry Steps. (2025). Organic Acid-Base Extractions.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Columbia University. (n.d.).
  • Google Patents. (n.d.).
  • Reddit. (2016).
  • University of Rochester. (n.d.).
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
  • Unknown. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Unknown. (n.d.).
  • CK-12 Foundation. (2026).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry.

Sources

Validation & Comparative

Publish Comparison Guide: H-NMR Analysis of 4-(3-Methoxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the H-NMR spectrum of 4-(3-Methoxyphenyl)butanoic acid , comparing it against its most common structural isomer, 4-(4-Methoxyphenyl)butanoic acid .[1] This comparison is critical for researchers validating regioselectivity in Friedel-Crafts acylations or metal-catalyzed cross-couplings where isomer separation is a key performance metric.[1]

Executive Summary: The Regioselectivity Challenge

In drug development, 4-(3-Methoxyphenyl)butanoic acid (CAS: 1679-99-8) is a valuable intermediate for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and specific receptor antagonists.[1] A critical quality attribute (CQA) for this intermediate is the absence of its para-isomer, 4-(4-Methoxyphenyl)butanoic acid , which often co-elutes in HPLC but has distinct biological activity.[1]

This guide defines the H-NMR spectral fingerprints required to unambiguously distinguish the target meta-isomer from the para-alternative, providing a self-validating protocol for structural confirmation.

Experimental Methodology

To ensure reproducibility, the following standardized protocol is recommended for acquiring the spectra discussed in this guide.

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer (High field recommended for aromatic resolution).

  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for better resolution of the carboxylic acid proton and distinct aromatic splitting.[1]
  • Concentration: 10-15 mg sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.[1]
    
  • Temperature: 298 K (

    
    ).
    

Spectral Analysis: Target vs. Alternative

The aliphatic regions of both isomers are nearly identical, making the aromatic region the sole determinant for identification.[1]

The Aliphatic Chain (Non-Differentiating)

Both compounds possess a butyric acid chain attached to an aromatic ring.[1] The methylene protons exhibit a standard spin system:

  • 
    -CH2 (
    
    
    
    ):
    Triplet,
    
    
    ppm (
    
    
    Hz).[1]
  • 
    -CH2 (
    
    
    
    ):
    Quintet,
    
    
    ppm.[1]
  • 
    -CH2 (
    
    
    
    ):
    Triplet,
    
    
    ppm.[1]
  • Methoxy (

    
    ):  Singlet, 
    
    
    
    ppm.[1][2]

Insight: Relying on integration of these peaks confirms the presence of the moiety but fails to distinguish the isomer.[1]

The Aromatic Region (The Differentiator)

This is where the "Product" (meta) outperforms the "Alternative" (para) in terms of spectral complexity and diagnostic splitting.[1]

Target: 4-(3-Methoxyphenyl)butanoic acid (meta-isomer)

The meta-substitution breaks the symmetry of the benzene ring, creating an ABCD spin system .[1] You will observe four distinct proton environments.

  • H-2 (Singlet-like): The proton between the alkyl and methoxy groups is isolated.[1] It appears as a narrow doublet or broad singlet at

    
     ppm .[1]
    
  • H-5 (Triplet): The proton meta to both substituents experiences coupling from two neighbors (H-4 and H-6), appearing as a pseudo-triplet at

    
     ppm  (
    
    
    
    Hz).[1]
  • H-4 & H-6 (Doublets): The protons ortho to the methoxy and alkyl groups respectively appear as multiplet/doublets around

    
     ppm .[1]
    
Alternative: 4-(4-Methoxyphenyl)butanoic acid (para-isomer)

The para-substitution creates a plane of symmetry, resulting in an AA'BB' spin system (often appearing as two "roofed" doublets).[1]

  • H-2,6 (Doublet): Protons ortho to the alkyl chain appear at

    
     ppm  (
    
    
    
    Hz).[1]
  • H-3,5 (Doublet): Protons ortho to the electron-donating methoxy group are shielded, appearing upfield at

    
     ppm  (
    
    
    
    Hz).[1]

Comparative Data Table

The following table summarizes the chemical shifts (


) in 

.
Proton AssignmentTarget: 3-Methoxy Isomer (Meta)Alternative: 4-Methoxy Isomer (Para)Diagnostic Feature
-COOH ~11.0 (br s)~11.0 (br s)Non-diagnostic
Ar-H (Symmetry) ABCD System (Asymmetric) AA'BB' System (Symmetric) Primary Differentiator
Ar-H (Ortho to OMe)

6.7-6.8 (m, 3H total)

6.83 (d, 2H,

)
Para has clear doublet
Ar-H (Meta to OMe)

7.20 (t, 1H,

)

7.11 (d, 2H,

)
Meta has a triplet
-OCH3

3.80 (s, 3H)

3.78 (s, 3H)
Negligible difference
Ar-CH2- (

)

2.65 (t, 2H)

2.58 (t, 2H)
Meta slightly downfield
-CH2- (

)

1.95 (quint, 2H)

1.92 (quint, 2H)
Overlapping
-CH2-COOH (

)

2.35 (t, 2H)

2.32 (t, 2H)
Overlapping

Note: Shifts may vary by


 ppm depending on concentration and exact temperature.

Decision Logic for Isomer Identification

The following diagram illustrates the logical workflow to confirm the identity of the 3-methoxyphenyl isomer using H-NMR data.

NMR_Identification Start Acquire H-NMR Spectrum (CDCl3, 400 MHz) Check_Aliphatic Check Aliphatic Region (1.9 - 3.8 ppm) Start->Check_Aliphatic Aliphatic_Confirm Observe: -OCH3 (s, 3.8) Propyl Chain (t, quint, t) Check_Aliphatic->Aliphatic_Confirm Check_Aromatic Analyze Aromatic Region (6.5 - 7.5 ppm) Aliphatic_Confirm->Check_Aromatic Decision_Sym Is the pattern Symmetric? (Two distinct doublets) Check_Aromatic->Decision_Sym Result_Para IDENTIFIED: Para-Isomer 4-(4-Methoxyphenyl)butanoic acid (AA'BB' System) Decision_Sym->Result_Para Yes (2 peaks) Result_Meta IDENTIFIED: Meta-Isomer 4-(3-Methoxyphenyl)butanoic acid (ABCD System) Decision_Sym->Result_Meta No (Complex Multiplet) Detail_Meta Look for: 1. Triplet at ~7.2 ppm (H-5) 2. Isolated Singlet at ~6.8 ppm (H-2) Result_Meta->Detail_Meta

Figure 1: Decision tree for distinguishing regioisomers of methoxyphenylbutanoic acid based on aromatic splitting patterns.

References

  • National Institute of Standards and Technology (NIST) . 4-(4-Methoxyphenyl)butyric acid Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • PubChem . 4-(3-Methoxyphenyl)butanoic acid Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

A Comparative Guide to the Efficacy of 3-Methoxy vs. 4-Methoxy Phenylboronic Acid in Modulating Amyloid Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals in the field of neurodegenerative diseases, the inhibition of amyloid-beta (Aβ) peptide aggregation is a primary therapeutic target. The intricate process of Aβ self-assembly into neurotoxic oligomers and fibrils is a hallmark of Alzheimer's disease pathology. Small molecules that can interfere with this cascade are of significant interest. This guide provides an in-depth comparative analysis of the potential efficacy of two isomeric compounds, 3-methoxy phenylboronic acid (3-methoxy PBA) and 4-methoxy phenylboronic acid (4-methoxy PBA), as inhibitors of amyloid aggregation.

In the absence of direct head-to-head experimental data, this guide leverages fundamental principles of medicinal chemistry and structure-activity relationships (SAR) to build a scientifically reasoned hypothesis on their comparative efficacy. We will dissect the subtle yet critical differences imparted by the positioning of the methoxy group on the phenyl ring and how this may translate to their function as amyloid aggregation inhibitors.

The Molecular Landscape of Amyloid Aggregation and Inhibition

The aggregation of Aβ is a complex process involving a conformational change from a soluble, predominantly random coil structure to an insoluble, beta-sheet rich form that self-assembles into fibrils.[1] This process is driven by a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking between the aromatic residues within the Aβ sequence. Small molecules can inhibit this process by stabilizing the monomeric form, capping the ends of growing fibrils, or redirecting the aggregation pathway towards non-toxic species.

Phenylboronic acids (PBAs) are an interesting class of compounds for this purpose. While not extensively studied as amyloid inhibitors, related compounds have shown promise. For instance, 4-mercaptophenylboronic acid, when functionalized onto quantum dots, has been shown to significantly reduce the aggregation of bovine serum albumin (BSA), a model protein for amyloidogenesis studies.[2] The proposed mechanism involves a combination of van der Waals forces, hydrophobic interactions, electrostatic interactions, and hydrogen bonds to stabilize the protein's native structure.[2] This suggests that the phenylboronic acid moiety can indeed be a valuable scaffold for designing amyloid aggregation inhibitors.

The introduction of a methoxy (-OCH3) group to this scaffold can profoundly influence its interaction with the Aβ peptide. The methoxy group is a versatile modulator in drug design, capable of influencing a molecule's electronic properties, lipophilicity, and hydrogen bonding capacity.[1][3]

Comparative Analysis: The Significance of the Methoxy Position

The key to understanding the potential difference in efficacy between 3-methoxy PBA and 4-methoxy PBA lies in the electronic and steric effects of the methoxy group at the meta (3-) versus the para (4-) position on the phenyl ring.

Electronic Effects: A Tale of Two Isomers

The methoxy group has a dual electronic nature:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the atom it is attached to through the sigma bond.[3]

  • Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into an adjacent π-system, such as a benzene ring, making the ring more electron-rich.[3]

The position of the methoxy group determines which of these effects dominates:

  • 4-Methoxy PBA (Para Position): At the para position, the electron-donating resonance effect is dominant. This increases the electron density of the entire aromatic ring, which can enhance π-π stacking interactions with the aromatic residues of the Aβ peptide, such as Phenylalanine-19 and -20. These aromatic interactions are critical for the self-assembly of Aβ into fibrils.[1] By potentially engaging in stronger π-π stacking, 4-methoxy PBA could act as a competitive inhibitor, disrupting the stacking of Aβ monomers.

  • 3-Methoxy PBA (Meta Position): At the meta position, the resonance effect is not operative. Therefore, the electron-withdrawing inductive effect is more pronounced.[4][5] This makes the aromatic ring of 3-methoxy PBA less electron-rich compared to the 4-methoxy isomer. Consequently, its ability to participate in π-π stacking interactions with Aβ may be diminished.

Hydrogen Bonding and Steric Profile

Both isomers possess an oxygen atom in the methoxy group that can act as a hydrogen bond acceptor.[6] This allows them to potentially form hydrogen bonds with suitable donor groups on the Aβ peptide, such as the amide protons of the backbone or the side chains of residues like Lysine-16. However, the different positioning of the methoxy group will lead to distinct three-dimensional shapes and electrostatic potential maps for the two molecules. This will, in turn, dictate their preferred binding orientation and affinity within the pockets and surfaces of the Aβ peptide.

The steric bulk of the methoxy group can also play a role.[7] While a single methoxy group is not excessively large, its position can influence how the molecule fits into a binding site. The linear geometry of the para-substituted isomer might allow for a more streamlined interaction along the fibril axis, whereas the bent geometry of the meta-substituted isomer might favor binding in a different cleft.

Hypothesized Efficacy: A Summary

Based on these structural and electronic considerations, we can hypothesize the relative efficacy of the two isomers.

Feature4-Methoxy PBA (Para)3-Methoxy PBA (Meta)Rationale for Impact on Amyloid Aggregation Inhibition
Electronic Effect on Ring Electron-donating (dominant resonance)Electron-withdrawing (dominant induction)An electron-rich ring in 4-methoxy PBA may lead to stronger π-π stacking with Aβ's aromatic residues, potentially disrupting fibril formation more effectively.
Hydrogen Bonding Oxygen can act as H-bond acceptor.Oxygen can act as H-bond acceptor.Both isomers can engage in hydrogen bonding, but their different geometries will lead to distinct interaction patterns.
Molecular Shape More linearMore bentThe shape influences how the molecule docks onto the Aβ peptide or growing fibril, affecting binding affinity and inhibitory mechanism.
Overall Hypothesized Efficacy Potentially Higher Potentially Lower The enhanced ability of 4-methoxy PBA to engage in π-π stacking, a key interaction in amyloid aggregation, suggests it may be a more potent inhibitor.

It is crucial to underscore that this is a theoretical comparison. The complexity of protein-ligand interactions means that subtle differences in binding modes could lead to unexpected outcomes. For instance, the specific topology of the Aβ oligomer or fibril might present a binding site that is uniquely suited for the 3-methoxy isomer. Therefore, experimental validation is essential.

Experimental Validation: A Protocol-Driven Approach

To empirically determine the comparative efficacy of 3-methoxy and 4-methoxy PBA, a series of biophysical and cell-based assays are required. The following provides a detailed protocol for a foundational in vitro assay.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Kinetics

This assay is widely used to monitor the formation of amyloid fibrils in real-time.[1] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils.

Materials:

  • Amyloid-beta (1-42) peptide, synthetic

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • 3-methoxy phenylboronic acid

  • 4-methoxy phenylboronic acid

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader

Step-by-Step Protocol:

  • Aβ Peptide Preparation: a. Dissolve synthetic Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL to ensure it is in a monomeric, unstructured state. b. Aliquot the solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a peptide film. c. Store the peptide films at -80°C until use.

  • Inhibitor Stock Solution Preparation: a. Dissolve 3-methoxy PBA and 4-methoxy PBA in DMSO to create concentrated stock solutions (e.g., 10 mM).

  • Aggregation Assay Setup: a. Immediately before the experiment, dissolve the Aβ(1-42) peptide film in a small volume of DMSO, then dilute with PBS (pH 7.4) to a final concentration of 10 µM. b. In a 96-well plate, set up the following reactions in triplicate:

    • Control: 10 µM Aβ(1-42) in PBS with a volume of DMSO equivalent to that in the inhibitor wells.
    • 3-methoxy PBA: 10 µM Aβ(1-42) with varying concentrations of 3-methoxy PBA (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
    • 4-methoxy PBA: 10 µM Aβ(1-42) with varying concentrations of 4-methoxy PBA (e.g., 1 µM, 5 µM, 10 µM, 20 µM). c. Add ThT to each well to a final concentration of 5 µM. d. The final volume in each well should be 200 µL.
  • Data Acquisition: a. Place the 96-well plate in a fluorometric microplate reader pre-set to 37°C. b. Set the excitation wavelength to 440 nm and the emission wavelength to 485 nm. c. Record the fluorescence intensity every 10-15 minutes for 24-48 hours, with intermittent shaking to promote aggregation.

  • Data Analysis: a. Plot the fluorescence intensity as a function of time for each condition. b. Analyze the resulting sigmoidal curves to determine key kinetic parameters: the lag time (nucleation phase), the elongation rate (growth phase), and the maximum fluorescence intensity (total fibril mass). c. Compare the kinetic parameters of the inhibitor-treated samples to the control to determine the extent of inhibition. The IC50 value (the concentration of inhibitor required to achieve 50% inhibition of aggregation) can be calculated.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the amyloid aggregation cascade and the experimental workflow of the ThT assay.

Amyloid_Cascade Monomers Aβ Monomers (Soluble, Random Coil) Oligomers Soluble Oligomers (Toxic Species) Monomers->Oligomers Nucleation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Amyloid Fibrils (Insoluble Plaques) Protofibrils->Fibrils Inhibitor 3/4-Methoxy PBA Inhibitor->Monomers Stabilization Inhibitor->Oligomers Inhibition Inhibitor->Protofibrils Capping

Caption: The amyloid cascade and potential points of inhibition by small molecules.

ThT_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_read Data Acquisition cluster_analysis Analysis Abeta_Prep 1. Prepare Aβ Monomers Inhibitor_Prep 2. Prepare Inhibitor Stocks (3- & 4-Methoxy PBA) Mix 3. Mix Aβ, Inhibitor, & ThT in 96-well plate Abeta_Prep->Mix Inhibitor_Prep->Mix Incubate 4. Incubate at 37°C with shaking Mix->Incubate Read 5. Read Fluorescence (Ex: 440nm, Em: 485nm) Incubate->Read Plot 6. Plot Fluorescence vs. Time Read->Plot Analyze 7. Determine IC50 & Kinetics Plot->Analyze

Caption: Experimental workflow for the Thioflavin T (ThT) assay.

Conclusion

While direct experimental evidence is pending, a detailed analysis based on the principles of medicinal chemistry provides a strong rationale for hypothesizing that 4-methoxy phenylboronic acid may be a more potent inhibitor of amyloid-beta aggregation than its 3-methoxy isomer. This is primarily attributed to the electron-donating resonance effect of the para-methoxy group, which can enhance the π-π stacking interactions that are crucial for disrupting the self-assembly of Aβ peptides.

This guide serves as a framework for researchers to understand the nuanced structure-activity relationships that govern the inhibition of amyloid aggregation. It underscores the importance of seemingly minor structural modifications and provides a clear experimental path forward to validate these hypotheses. The insights gained from such studies will be invaluable in the rational design of more effective therapeutics for Alzheimer's disease and other protein misfolding disorders.

References

  • Kroth, H., Ansaloni, A., Varisco, Y., Jan, A., Sreenivasachary, N., Rezaei-Ghaleh, N., Giriens, V., Lohmann, S., López-Deber, M. P., Adolfsson, O., Pihlgren, M., Paganetti, P., Froestl, W., Nagel-Steger, L., Willbold, D., Schrader, T., Zweckstetter, M., Pfeifer, A., Lashuel, H., & Muhs, A. (2012). Discovery and Structure Activity Relationship of Small Molecule Inhibitors of Toxic β-Amyloid-42 Fibril Formation. Journal of Biological Chemistry, 287(41), 34789–34800. [Link]

  • Palusiak, M., & Grabowski, S. J. (2002). Methoxy group as an acceptor of proton in hydrogen bonds. Journal of Molecular Structure, 615(1-3), 267-274. [Link]

  • LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Yang, R., & Li, X. (2024). Effect of 4-mercaptophenylboronic acid functionalized MoS2 quantum dots on amyloid aggregation of bovine serum albumin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 305, 123316. [Link]

  • Ishihara, Y. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Journal of Medicinal Chemistry. [Link]

  • Master, A. (n.d.). Example Question involving substituent effects (inductive vs resonance). Tufts University. [Link]

  • Wikipedia. (n.d.). Methoxy group. In Wikipedia. Retrieved February 26, 2026, from [Link]

  • El-Haj, B. M. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Preprints.org. [Link]

  • Chemistry Steps. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Bentley, K. W., & Cardwell, H. M. E. (1955). Steric effects of methoxy-groups in some biphenyls derived from thebaine. Part I. Unbridged biphenyls. Journal of the Chemical Society C: Organic. [Link]

  • Chemistry LibreTexts. (n.d.). We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. Chemistry LibreTexts. [Link]

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Toxicity Profile & Performance Comparison: 4-(3-Methoxyphenyl)butanoic acid vs. 4-PBA

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between the established chemical chaperone 4-Phenylbutyric acid (4-PBA) and its methoxy-substituted analog, 4-(3-Methoxyphenyl)butanoic acid (referred to herein as 3-MeO-PBA ).

Executive Summary

4-Phenylbutyric Acid (4-PBA) serves as the industry benchmark for chemical chaperones and ammonia scavenging. It is characterized by high safety but low potency, often requiring millimolar (mM) concentrations to achieve therapeutic effects, which imposes a significant metabolic load.

4-(3-Methoxyphenyl)butanoic acid (3-MeO-PBA) is a potent structural analog. Recent bioactivity profiling indicates it acts as a high-affinity Histone Deacetylase (HDAC) inhibitor (sub-micromolar potency) and a mitochondrial modulator.[1] While 4-PBA functions primarily through bulk chemical chaperoning, 3-MeO-PBA exhibits a more targeted pharmacological profile with improved oral bioavailability (approx. 85%), but a narrower safety margin regarding cytotoxicity in non-target tissues compared to the extremely high tolerance of 4-PBA.

Verdict at a Glance
Feature4-PBA (Benchmark)4-(3-Methoxyphenyl)butanoic acid (Challenger)
Primary Mechanism Chemical Chaperone (bulk); Ammonia ScavengerPotent HDAC Inhibitor; Mitochondrial Modulator
Potency Range Millimolar (1–5 mM)Sub-micromolar to Micromolar (0.1–50 µM)
Bioavailability Variable (Rapid metabolism)High (~85% in nano-formulations)
Toxicity Profile Low acute toxicity; Edema/Sodium load at high dosesSelective cytotoxicity (cancer cells); Higher potency implies lower LD50
Key Application Urea Cycle Disorders; ER Stress (General)Epigenetic Modulation; Triple-Negative Breast Cancer

Physicochemical & Pharmacokinetic Comparison

The addition of a methoxy group at the meta (3-) position of the phenyl ring significantly alters the lipophilicity and metabolic stability of the butyric acid core.

Structural Logic
  • 4-PBA: The unsubstituted phenyl ring is prone to rapid oxidation (beta-oxidation of the chain or ring hydroxylation).

  • 3-MeO-PBA: The methoxy group is an electron-donating group (EDG). At the meta position, it increases lipophilicity (LogP) and alters the electronic surface potential, enhancing binding affinity for hydrophobic pockets in HDAC enzymes and potentially improving Blood-Brain Barrier (BBB) penetration.

G PBA 4-PBA (Standard) Prop_PBA LogP: ~2.3 High Water Solubility Rapid Clearance PBA->Prop_PBA Physicochemical MeO 3-MeO-PBA (Meta-Methoxy) Prop_MeO LogP: ~2.6 Enhanced Lipophilicity Improved Bioavailability MeO->Prop_MeO Physicochemical Prop_PBA->Prop_MeO Substitution Effect

Figure 1: Physicochemical shift driven by meta-methoxy substitution.

In Vitro Toxicity & Efficacy Profile

Cytotoxicity Analysis (MTT/Cell Viability)

While 4-PBA is cytostatic only at very high concentrations, 3-MeO-PBA exhibits selective cytotoxicity, particularly in neoplastic lines. This "toxicity" is a therapeutic feature in oncology but a risk factor for general chaperone applications.

Cell LineCompoundIC50 / Toxicity ThresholdObservation
Fibroblasts (Normal) 4-PBA> 5 mMNon-toxic; promotes survival under ER stress.
3-MeO-PBA ~500 µM 10x more potent ; toxicity onset at lower doses than 4-PBA.
Cancer (e.g., MDA-MB-231) 4-PBA2–10 mMWeak growth inhibition.
3-MeO-PBA < 50 µM Significant mitochondrial disruption and apoptosis.
Mechanism of Differential Toxicity

The toxicity divergence stems from the target engagement:

  • 4-PBA (The Sponge): Acts largely by sequestering hydrophobic patches on misfolded proteins. It requires a 1:1 stoichiometry with protein aggregates, necessitating massive doses that can disrupt cellular osmolarity.

  • 3-MeO-PBA (The Dart): Acts as a ligand for HDACs and mitochondrial proteins. It triggers signaling cascades (e.g., acetylation of histones/p53) at low doses. Toxicity arises from mechanism-based effects (e.g., excessive acetylation) rather than osmotic stress.

Mechanism C1 4-PBA T1 Hydrophobic Domains (Misfolded Proteins) C1->T1 High Affinity (mM) T2 HDAC Active Site (Zinc Pocket) C1->T2 Low Affinity C2 3-MeO-PBA C2->T1 Moderate Affinity C2->T2 High Affinity (µM) T3 Mitochondrial Membrane C2->T3 Disruption O1 Protein Refolding (ER Stress Relief) T1->O1 O2 Epigenetic Modulation (Gene Expression) T2->O2 O3 Apoptosis (Cancer Selective) T3->O3

Figure 2: Divergent mechanistic pathways. 3-MeO-PBA shifts focus from bulk chaperoning to specific enzymatic inhibition.

Experimental Protocols for Validation

To validate the toxicity profile in your specific model, use the following self-validating workflow.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine the therapeutic window (LD50 vs EC50).

  • Seeding: Plate cells (e.g., HEK293 for toxicity, HeLa for efficacy) at 5,000 cells/well in 96-well plates.

  • Treatment:

    • Arm A (4-PBA): Prepare serial dilutions: 0, 1, 2, 5, 10, 20 mM. (Note the mM scale).

    • Arm B (3-MeO-PBA): Prepare serial dilutions: 0, 10, 50, 100, 500, 1000 µM. (Note the µM scale).

  • Incubation: 24h and 48h timepoints.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Validation:

    • Control: Untreated cells must show >95% viability.

    • Positive Control: 10% DMSO or Triton X-100 (0% viability).

Protocol B: ER Stress Rescue (Western Blot)

Objective: Confirm if 3-MeO-PBA retains chaperone activity at non-toxic doses.

  • Induction: Induce ER stress using Tunicamycin (2 µg/mL) for 6 hours.

  • Co-treatment: Treat with 4-PBA (5 mM) vs. 3-MeO-PBA (50 µM and 200 µM).

  • Lysis: Harvest cells in RIPA buffer with protease inhibitors.

  • Blotting Targets:

    • GRP78/BiP: (ER stress marker). Downregulation indicates successful chaperone activity.

    • CHOP: (Apoptotic marker). Downregulation indicates protection.[2]

    • Ac-H3: (Acetylated Histone H3). Upregulation confirms HDAC inhibition (Positive control for 3-MeO-PBA activity).

References

  • Mimori, S., et al. (2012). "Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones." Biological and Pharmaceutical Bulletin.

  • Kusaczuk, M., et al. (2024). "Bioactivity profiling of phenylbutyric acid derivatives in triple-negative breast cancer models." Cancer Research.[1] (Contextualizing the cytotoxicity/mitochondrial mechanism).

  • Iannitti, T., & Palmieri, B. (2011). "Clinical and experimental applications of sodium phenylbutyrate." Drugs in R&D.

  • Kolb, P. S., et al. (2015). "The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis." International Journal of Biochemistry & Cell Biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.